3,3-Dimethylbutanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1079. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWYEKVIRMOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277191 | |
| Record name | 3,3-dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-16-7 | |
| Record name | 3302-16-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structure and Bonding of 3,3-Dimethylbutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the chemical structure, bonding, and spectroscopic properties of 3,3-Dimethylbutanenitrile (tert-butylacetonitrile). It includes a detailed examination of its molecular geometry, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a representative synthetic protocol. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for professionals in organic synthesis and drug development.
Introduction
This compound, also known as tert-butylacetonitrile, is a branched-chain aliphatic nitrile. Its structure is characterized by a sterically hindered tert-butyl group attached to a cyanomethyl moiety. This combination of a bulky alkyl group and a reactive nitrile functional group makes it a valuable building block in organic synthesis.[1] The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides through reactions like hydrolysis and nucleophilic additions, providing pathways to more complex molecular architectures.[1] This document outlines the fundamental structural and bonding characteristics of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonym | tert-Butylacetonitrile | [1] |
| CAS Number | 3302-16-7 | [2] |
| Molecular Formula | C₆H₁₁N | [2] |
| Molecular Weight | 97.16 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 106 °C | [3] |
Molecular Structure and Bonding
The chemical structure of this compound dictates its physical properties and chemical reactivity. A detailed understanding of its bonding and geometry is crucial for predicting its behavior in chemical reactions.
Lewis Structure and Valence Bond Theory
The molecule consists of a central quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) (-CH₂-) group. This methylene group is, in turn, bonded to the carbon of the nitrile (-C≡N) functional group.
-
Hybridization:
-
The carbon atoms of the three methyl groups (-CH₃) and the central quaternary carbon are all sp³ hybridized , resulting in tetrahedral geometry around each.
-
The methylene carbon (-CH₂-) is also sp³ hybridized .
-
The nitrile carbon and nitrogen atoms are sp hybridized , leading to a linear arrangement of the C-C≡N atoms.
-
-
Bonding:
-
The molecular framework is constructed from sigma (σ) bonds resulting from the overlap of sp³-sp³ and sp³-s hybrid orbitals in the tert-butyl and methylene groups.
-
The bond between the methylene carbon and the nitrile carbon is formed from sp³-sp orbital overlap.
-
The nitrile triple bond consists of one sigma (σ) bond (from sp-sp overlap) and two orthogonal pi (π) bonds (from the overlap of unhybridized p-orbitals).
-
Caption: Bonding model of this compound.
Molecular Geometry and Bond Angles
The overall shape of the molecule is dictated by Valence Shell Electron Pair Repulsion (VSEPR) theory.
-
The arrangement around the quaternary carbon is tetrahedral , with bond angles of approximately 109.5°.
-
The C-C-N segment of the molecule is linear , with a bond angle of 180°.
Table 2: Predicted Quantitative Structural Data
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C-C (sp³-sp³) | ~1.54 Å |
| C-C (sp³-sp) | ~1.47 Å | |
| C≡N | ~1.16 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | C-C(quat)-C | ~109.5° |
| H-C-H | ~109.5° | |
| C-C≡N | ~180° |
Predicted Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the nitrile and alkyl C-H bonds.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Bond | Description |
| 2970-2870 cm⁻¹ | C-H (sp³) | Strong, sharp alkane C-H stretching |
| 2260-2240 cm⁻¹ | C≡N | Medium, sharp nitrile stretching |
| 1470-1450 cm⁻¹ | C-H | Methylene and methyl scissoring |
| 1370 cm⁻¹ | C-H | Characteristic bending for tert-butyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in the tert-butyl group simplifies the NMR spectra.
-
¹H NMR: Two distinct signals are expected.
-
A singlet integrating to 9 protons for the chemically equivalent methyl groups of the tert-butyl moiety.
-
A singlet integrating to 2 protons for the methylene group, shifted downfield by the adjacent electron-withdrawing nitrile group.
-
-
¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments.
Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Spectrum | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~1.1 ppm | Singlet | 9H | -C(CH ₃)₃ |
| ~2.3 ppm | Singlet | 2H | -CH ₂CN | |
| ¹³C NMR | ~118 ppm | - | - | -C N |
| ~35 ppm | - | - | -C H₂CN | |
| ~30 ppm | - | - | -C (CH₃)₃ | |
| ~28 ppm | - | - | -C(C H₃)₃ |
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry would be expected to show the molecular ion and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Ion | Description |
| 97 | [C₆H₁₁N]⁺• | Molecular Ion (M⁺•) |
| 82 | [C₅H₈N]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |
| 57 | [C₄H₉]⁺ | Loss of cyanomethyl radical (•CH₂CN), forming a stable tert-butyl cation |
| 41 | [C₂H₃N]⁺• | Likely fragment from cleavage of the C2-C3 bond |
Synthesis and Experimental Protocols
A standard and reliable method for the synthesis of this compound is via a nucleophilic substitution (Sₙ2) reaction.
Synthetic Pathway: Nucleophilic Substitution
The reaction involves treating a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) with an alkali metal cyanide (e.g., sodium cyanide) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The steric hindrance of the neopentyl group makes this Sₙ2 reaction slower than for unhindered primary halides, often requiring elevated temperatures.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be performed by trained personnel with appropriate safety precautions, especially when handling highly toxic cyanide salts.
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagents: To the flask, add sodium cyanide (NaCN, 1.2 eq) and 100 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Addition: Begin stirring the suspension and add 1-bromo-2,2-dimethylpropane (B145997) (1.0 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.
Protocol: Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve a small sample (~10-20 mg) of the purified product in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Place a drop of the neat liquid product between two sodium chloride (NaCl) plates or use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Scan from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Introduce a dilute solution of the product in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a mass spectrometer via direct infusion or a GC-MS system using electron impact (EI) ionization.
Conclusion
This compound is a structurally simple yet synthetically important molecule. Its architecture is defined by sp³ and sp hybridized carbon centers, leading to a combination of tetrahedral and linear geometries. The presence of the sterically demanding tert-butyl group influences its reactivity, while the nitrile moiety provides a versatile handle for chemical transformations. The predicted spectroscopic data provides a clear fingerprint for its identification and characterization in a laboratory setting. This guide serves as a foundational resource for scientists leveraging this compound in their research and development efforts.
References
Physical and chemical properties of 3,3-Dimethylbutanenitrile
An In-depth Technical Guide on the Physical and Chemical Properties of 3,3-Dimethylbutanenitrile
Introduction
This compound, also known by its synonym tert-Butylacetonitrile, is an organic compound featuring a nitrile functional group attached to a neopentyl framework.[1] Its unique structure, characterized by a sterically hindered t-butyl group adjacent to the cyanomethyl moiety, imparts specific physical and chemical properties that make it a compound of interest in organic synthesis. It serves as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its known physical and chemical characteristics, supported by available data and generalized experimental protocols relevant to its analysis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | tert-Butylacetonitrile, 3,3-Dimethylbutyronitrile |
| CAS Number | 3302-16-7[1][2][3] |
| Molecular Formula | C₆H₁₁N[1][2][4][5] |
| Molecular Weight | 97.16 g/mol [1][4] |
| SMILES | CC(C)(C)CC#N[1][4] |
| InChI Key | XFOWYEKVIRMOBI-UHFFFAOYSA-N[2][4] |
Physical Properties
This compound is typically a colorless liquid or low-melting solid at room temperature with a characteristic odor.[1] Its solubility is limited in water due to its hydrophobic carbon chain but is soluble in common organic solvents.[1]
| Property | Value | Reference(s) |
| Melting Point | 305.7 K (32.55 °C) | [6] |
| Boiling Point | 106 °C | [4] |
| Appearance | Colorless liquid or solid | [1] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Rotatable Bond Count | 1 | [7] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the nitrile group (-C≡N). This functional group allows the molecule to participate in a variety of organic reactions, most notably nucleophilic additions and hydrolysis.[1]
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds first to the corresponding amide (3,3-dimethylbutanamide) and, upon further reaction, to the carboxylic acid (3,3-dimethylbutanoic acid) with the liberation of ammonia.[8]
-
Reduction: The nitrile group can be reduced to a primary amine (3,3-dimethylbutan-1-amine). This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[8]
The compound is a flammable liquid and vapor.[9] In case of fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[10]
Caption: Key chemical reactions of this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - A sharp singlet integrating to 9H around 1.0 ppm, corresponding to the nine equivalent protons of the tert-butyl group.- A singlet integrating to 2H further downfield, corresponding to the methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group. |
| ¹³C NMR | - A signal for the nitrile carbon (-C≡N) around 120 ppm.- A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- A signal for the methylene carbon (-CH₂-). |
| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.- C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 97.- A prominent fragment at m/z = 57, corresponding to the loss of the cyanomethyl group and formation of the stable tert-butyl cation ([M-40]⁺). |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard methodologies for characterizing similar organic compounds are applicable.
1. Determination of Melting Point
-
Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.
-
Methodology:
-
A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated Mel-Temp device).
-
The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
-
2. Determination of Boiling Point
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a standard boiling point, this is atmospheric pressure.
-
Methodology (Distillation):
-
The liquid sample (a few mL) is placed in a round-bottom flask with a boiling chip.
-
A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.
-
3. Nitrile Hydrolysis (General Protocol)
-
Principle: The carbon-nitrogen triple bond is cleaved by the addition of water under reflux with a strong acid or base.
-
Methodology (Acid-Catalyzed):
-
This compound is added to an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄).
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled and poured over ice.
-
The resulting carboxylic acid product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified.
-
Caption: General workflow for physical property determination.
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]
-
Hazards:
-
Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Avoid breathing vapors or mist.[9]
-
Wash hands thoroughly after handling.[9]
-
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9][11]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[10]
-
References
- 1. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. 3,3-DIMETHYLBUTYRONITRILE | 3302-16-7 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. chembk.com [chembk.com]
- 6. This compound [webbook.nist.gov]
- 7. CID 101796131 | C6H10N+ | CID 101796131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2,3-Dimethylbutanenitrile | 20654-44-8 [smolecule.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
3,3-Dimethylbutanenitrile CAS number and safety data sheet
CAS Number: 3302-16-7
This technical guide provides a comprehensive overview of 3,3-Dimethylbutanenitrile, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's properties, safety information, and detailed experimental protocols.
Physicochemical and Safety Data
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3302-16-7 | [1] |
| Molecular Formula | C₆H₁₁N | [2] |
| Molecular Weight | 97.16 g/mol | [3] |
| Boiling Point | 106 °C | [4] |
| Melting Point | 32.55 °C (305.7 K) | [5] |
| Density | Data not available | |
| Flash Point | Data not available | [3] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Data not available | Oral | Data not available | |
| LD50 | Data not available | Dermal | Data not available | |
| LC50 | Data not available | Inhalation | Data not available |
Table 3: Safety and Hazard Information
| GHS Pictogram | Signal Word | Hazard Statements | Storage Class |
|
| Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the nucleophilic substitution of a neopentyl halide with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This approach is advantageous as it minimizes the potential for rearrangement of the neopentyl group.[6]
Materials:
-
Neopentyl chloride (1-chloro-2,2-dimethylpropane)
-
Sodium cyanide
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
5% Hydrochloric acid
-
Anhydrous calcium chloride
-
Phosphorus pentoxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide and dimethyl sulfoxide.
-
Heat the mixture to approximately 90-95°C.
-
Slowly add neopentyl chloride to the heated mixture.
-
Maintain the reaction temperature and stir for several hours. The progress of the reaction can be monitored by gas chromatography.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with 5% hydrochloric acid (to hydrolyze any isocyanide byproduct) and then with water.
-
Dry the ether solution over anhydrous calcium chloride.
-
Remove the ether by distillation.
-
Purify the crude this compound by distillation over phosphorus pentoxide.
Safe Handling Protocol
Due to its toxicity, this compound must be handled with appropriate safety precautions. The following workflow outlines the key steps for safe handling.
Caption: A workflow diagram for the safe handling of this compound.
Signaling Pathways and Logical Relationships
The primary toxicological concern with nitriles is the potential for in vivo metabolism to release cyanide, which can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.
Caption: Potential metabolic pathway leading to the toxicity of this compound.
References
Spectroscopic Profile of 3,3-Dimethylbutanenitrile: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethylbutanenitrile (tert-butylacetonitrile), a branched-chain alkyl nitrile. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and typical spectroscopic values based on the analysis of similar chemical structures and general principles of spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of the molecule's spectral characteristics.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: tert-Butylacetonitrile
-
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These values are derived from established spectral correlation tables and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 | Singlet | 2H | -CH₂- |
| ~1.05 | Singlet | 9H | -C(CH₃)₃ |
Note: The simplicity of the predicted spectrum is due to the absence of adjacent protons for splitting.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~118-125 | -C≡N |
| ~40-45 | -C H₂-C≡N |
| ~30-35 | -C (CH₃)₃ |
| ~25-30 | -C(C H₃)₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2960-2870 | Strong | C-H Stretch | Alkyl (-CH₃, -CH₂) |
| ~2260-2240 | Strong, Sharp | C≡N Stretch | Nitrile[5] |
| ~1470-1450 | Medium | C-H Bend | Alkyl (-CH₃, -CH₂) |
| ~1370 | Medium | C-H Bend (tert-butyl) | Alkyl (-C(CH₃)₃) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation
| m/z Ratio | Possible Fragment Ion | Notes |
| 97 | [C₆H₁₁N]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent. |
| 82 | [M-15]⁺ | Loss of a methyl radical (•CH₃). |
| 57 | [C₄H₉]⁺ | tert-Butyl cation - a stable carbocation, likely a prominent peak. |
| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | Fragments from cleavage of the C-C bond adjacent to the nitrile. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8] c. To ensure homogeneity, vortex the sample vial. d. Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][9] e. The final sample height in the tube should be approximately 4-5 cm.[8][9] f. Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.[8]
2. Data Acquisition: a. Insert the sample into the NMR spectrometer. b. The instrument performs a lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[8] c. Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[8] d. Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). e. Acquire the ¹H and/or ¹³C NMR spectra. f. Process the raw data by applying Fourier transformation, phase correction, and baseline correction. g. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Neat Liquid): a. Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Apply a small drop of this compound directly onto the ATR crystal. c. For volatile liquids, it may be necessary to acquire the spectrum quickly to prevent evaporation.
2. Data Acquisition: a. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum. b. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). c. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. d. The resulting spectrum should be displayed in terms of transmittance or absorbance.
References
- 1. This compound [webbook.nist.gov]
- 2. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-depth Technical Guide to the Thermodynamic Properties of tert-Butyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of tert-butyl cyanide (also known as pivalonitrile or 2,2-dimethylpropanenitrile). It is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document consolidates key thermodynamic data into structured tables for ease of comparison and presents detailed experimental protocols for the measurement of these properties. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies employed in the characterization of this compound.
Introduction
Tert-butyl cyanide [(CH₃)₃CCN] is a branched-chain aliphatic nitrile. Its unique molecular structure, featuring a bulky tert-butyl group adjacent to the nitrile functionality, gives rise to interesting and complex thermodynamic behavior, particularly in its condensed phases. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, heat capacity, and phase transitions, is crucial for a variety of applications, including its use as a solvent, a reagent in organic synthesis, and as a ligand in organometallic chemistry. In the context of drug development, understanding the physical chemistry of such molecules can be pertinent to formulation, stability, and reaction kinetics.
This guide provides a detailed compilation of the thermodynamic data for tert-butyl cyanide and outlines the experimental methodologies used to obtain these values.
Thermodynamic Data
The thermodynamic properties of tert-butyl cyanide have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.
Table 1: General Physicochemical Properties of tert-Butyl Cyanide
| Property | Value | Reference |
| Molecular Formula | C₅H₉N | |
| Molar Mass | 83.13 g/mol | --INVALID-LINK-- |
| Density (at 25°C) | 0.752 g/mL | --INVALID-LINK-- |
| Boiling Point | 105-106 °C | --INVALID-LINK-- |
| Melting Point | 15-16 °C | --INVALID-LINK-- |
Table 2: Standard Thermodynamic Properties of tert-Butyl Cyanide at 298.15 K
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -39.9 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy (S⦵₂₉₈) | 232.00 | J K⁻¹ mol⁻¹ | --INVALID-LINK-- |
| Heat Capacity (C) | 179.37 | J K⁻¹ mol⁻¹ | --INVALID-LINK-- |
| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -3214.6 to -3213.2 | kJ/mol | --INVALID-LINK-- |
Table 3: Phase Transition Data for tert-Butyl Cyanide
| Transition | Temperature (K) | Enthalpy of Transition (ΔH_trs) (J/mol) | Entropy of Transition (ΔS_trs) (J K⁻¹ mol⁻¹) |
| Crystal III → Crystal II | 213 | - | 1.1 |
| Crystal II → Crystal I | 233 | - | 7.8 |
| Crystal I → Liquid | 292 | - | 31.8 |
Note: The solid phase of tert-butyl cyanide exhibits complex polymorphism, with at least three crystalline forms (I, II, and III) identified at different temperatures.
Experimental Protocols
The determination of the thermodynamic properties of tert-butyl cyanide requires the use of precise and specialized experimental techniques. The following sections provide detailed methodologies for key experiments.
Adiabatic Calorimetry for Heat Capacity Measurement
Adiabatic calorimetry is a highly accurate technique for determining the heat capacity of a substance as a function of temperature. This method is particularly suited for measuring the heat capacity of condensed phases (solid and liquid) from low temperatures up to room temperature and beyond.
Methodology:
-
Sample Preparation: A high-purity sample of tert-butyl cyanide is required. The sample is typically purified by fractional distillation. The purified liquid is then transferred to a sample container within the calorimeter under an inert atmosphere to prevent contamination. The mass of the sample is accurately determined.
-
Calorimeter Setup: The sample container is placed within an adiabatic shield in a cryostat. The temperature of the shield is meticulously controlled to match the temperature of the sample container at all times, thereby minimizing heat exchange with the surroundings (approaching adiabatic conditions). A calibrated platinum resistance thermometer is used to measure the temperature of the sample container, and a separate heater is wound around the container to introduce known amounts of electrical energy.
-
Measurement Procedure: The experiment is conducted by introducing a series of discrete energy increments to the sample and measuring the corresponding temperature rise. The system is allowed to reach thermal equilibrium after each energy input. This process is repeated over the desired temperature range.
-
Data Analysis: The heat capacity (Cₚ) at each temperature is calculated using the following equation:
Cₚ = (ΔQ / ΔT) - C_calorimeter
where ΔQ is the amount of heat added, ΔT is the resulting temperature change, and C_calorimeter is the heat capacity of the empty sample container, which is determined in a separate experiment.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and solid-solid phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of tert-butyl cyanide (typically 1-10 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a starting temperature, an ending temperature, and a constant heating rate (e.g., 5-10 K/min). The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
-
Measurement Procedure: The DSC instrument heats both the sample and the reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, solid-solid transitions) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks. The temperature of the transition is determined from the onset or peak of the thermal event. The enthalpy of the transition (ΔH) is calculated by integrating the area of the peak.
Static Method for Vapor Pressure Measurement
The static method is a direct technique for determining the vapor pressure of a liquid or solid as a function of temperature. It involves measuring the pressure of the vapor in equilibrium with the condensed phase in a closed, evacuated system.
Methodology:
-
Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled.
-
Sample Preparation: The tert-butyl cyanide sample is introduced into the sample cell. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, which would contribute to the total pressure. Degassing is typically achieved by repeated freeze-pump-thaw cycles.
-
Measurement Procedure: The degassed sample is brought to a constant, known temperature in the thermostatted bath. The system is allowed to reach thermal equilibrium, at which point the pressure of the vapor in the headspace above the liquid is measured by the pressure transducer. This measurement is repeated at various temperatures to obtain the vapor pressure curve.
-
Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation of the data. The enthalpy of vaporization (ΔH_vap) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Neutron Scattering for Phase Transition Studies
Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. In the context of tert-butyl cyanide, it has been used to investigate the nature of its solid-state phase transitions.
Methodology:
-
Sample Preparation: A single crystal of deuterated tert-butyl cyanide is often used to minimize incoherent scattering from hydrogen atoms. The crystal is mounted on a goniometer within a cryostat to allow for precise temperature control and orientation.
-
Instrument Setup: The experiment is performed at a neutron scattering facility, which provides a monochromatic beam of neutrons. The cryostat containing the sample is placed in the path of the neutron beam. Detectors are arranged to measure the intensity of scattered neutrons as a function of scattering angle.
-
Measurement Procedure: The crystal is cooled to the desired temperature, and a diffraction pattern is collected by rotating the crystal and measuring the scattered neutron intensity at different angles. This is repeated at various temperatures, particularly around the phase transition temperatures.
-
Data Analysis: The positions and intensities of the Bragg peaks in the diffraction pattern are used to determine the crystal structure at each temperature. Changes in the crystal structure, such as a change in symmetry or the onset of molecular disorder, can be identified as the sample undergoes a phase transition.
Conclusion
This technical guide has provided a consolidated source of thermodynamic data for tert-butyl cyanide, a compound of interest in various scientific and industrial fields. The tabulated data on its physicochemical properties, standard thermodynamic functions, and phase transitions offer a valuable resource for researchers. The detailed experimental protocols for adiabatic calorimetry, differential scanning calorimetry, vapor pressure measurement, and neutron scattering provide insight into the rigorous methodologies required to obtain such data. The accompanying workflow diagrams serve to clarify these experimental processes. It is anticipated that this guide will be a useful tool for scientists and professionals requiring a thorough understanding of the thermodynamic behavior of tert-butyl cyanide.
A Technical Guide to the Historical Synthesis of 3,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylbutanenitrile, also known as tert-butylacetonitrile or neopentyl cyanide, is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other specialty chemicals. Its unique sterically hindered neopentyl group imparts specific properties to molecules incorporating this moiety. This in-depth technical guide explores the core historical methods for the synthesis of this compound, providing a comparative analysis of these routes, detailed experimental protocols where available, and quantitative data to inform modern synthetic strategies.
Core Synthesis Methodologies
Historically, the synthesis of this compound has primarily revolved around three classical approaches: the nucleophilic substitution of neopentyl halides, the dehydration of 3,3-dimethylbutanamide (B1266541), and the conversion of 3,3-dimethylbutanal via its oxime. Each of these methods presents distinct advantages and challenges, particularly concerning the sterically demanding nature of the neopentyl group.
Kolbe Nitrile Synthesis from Neopentyl Halides
The Kolbe nitrile synthesis, a cornerstone of nitrile preparation, involves the reaction of an alkyl halide with a metal cyanide.[1][2] While conceptually straightforward, the application of this SN2 reaction to the sterically hindered neopentyl system was historically challenging due to the propensity for elimination reactions and the low reactivity of neopentyl halides.[3] A significant breakthrough was the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which facilitates the reaction and minimizes rearrangement side-reactions.[1][4]
Reaction Pathway:
Caption: Kolbe nitrile synthesis of this compound.
Experimental Protocol (Adapted from Friedman & Shechter, 1960):
A solution of a neopentyl halide (e.g., neopentyl bromide or iodide) and a slight excess of sodium cyanide in anhydrous dimethyl sulfoxide is heated. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude nitrile is then purified by distillation.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Neopentyl Chloride | NaCN | DMSO | 120-140 | 3-4 | Moderate | [4] |
| Neopentyl Bromide | NaCN | DMSO | 90-100 | 2-3 | Good | [4] |
Note: While Friedman and Shechter demonstrated the feasibility with neopentyl-type halides, specific yield data for this compound itself was not provided in their seminal paper. The yields are expected to be in the moderate to good range based on analogous substrates.
Dehydration of 3,3-Dimethylbutanamide
The dehydration of primary amides is a classic and effective method for the synthesis of nitriles.[5] This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
Reaction Pathway:
Caption: Dehydration of 3,3-dimethylbutanamide to the nitrile.
Experimental Protocol (General Procedure):
3,3-Dimethylbutanamide is mixed with a dehydrating agent (e.g., phosphorus pentoxide) in an inert solvent or neat. The mixture is heated to drive the dehydration reaction. The resulting nitrile is then isolated by distillation directly from the reaction mixture or after an appropriate workup procedure to remove the spent dehydrating agent.
Quantitative Data Summary:
| Starting Material | Dehydrating Agent | Temperature (°C) | Yield (%) |
| 3,3-Dimethylbutanamide | P₄O₁₀ | 150-200 | Typically Good to Excellent |
| 3,3-Dimethylbutanamide | SOCl₂ | Reflux | Typically Good to Excellent |
Synthesis from 3,3-Dimethylbutanal via Oxime Dehydration
Another historical route to nitriles involves the conversion of an aldehyde to an aldoxime, followed by dehydration.[6] This two-step, one-pot process offers an alternative to the use of highly toxic metal cyanides.
Reaction Pathway:
Caption: Synthesis of this compound from its aldehyde.
Experimental Protocol (General Procedure):
3,3-Dimethylbutanal is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime. The crude oxime is then subjected to dehydration without isolation, using a variety of reagents such as acetic anhydride, thionyl chloride, or a catalytic amount of a Lewis acid.[5][6] The resulting nitrile is purified by distillation.
Quantitative Data Summary:
| Starting Material | Reagents | Key Intermediate | Dehydrating Agent | Yield (%) |
| 3,3-Dimethylbutanal | NH₂OH·HCl, Base | 3,3-Dimethylbutanal Oxime | Acetic Anhydride | Good |
| 3,3-Dimethylbutanal | NH₂OH·HCl, Base | 3,3-Dimethylbutanal Oxime | SOCl₂ | Good |
Note: While this is a well-established general method, specific historical protocols with quantitative yields for the conversion of 3,3-dimethylbutanal to this compound are not prominently documented in the surveyed literature.
Conclusion
The historical synthesis of this compound has relied on fundamental organic transformations. The Kolbe nitrile synthesis, particularly with the advent of polar aprotic solvents, provided a viable, albeit challenging, route from neopentyl halides. The dehydration of 3,3-dimethylbutanamide and the conversion of 3,3-dimethylbutanal via its oxime represent alternative classical approaches. While detailed historical records for these specific transformations are somewhat sparse, the general methodologies are well-established and provide a strong foundation for understanding the synthesis of this sterically hindered nitrile. For modern applications, the choice of synthetic route will be dictated by factors such as the availability of starting materials, desired scale, and safety considerations. This guide provides the necessary historical context and foundational knowledge for researchers and professionals working with this important synthetic intermediate.
References
- 1. von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]
Solubility of 3,3-Dimethylbutanenitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,3-Dimethylbutanenitrile
This compound is a branched-chain nitrile with the chemical formula C₆H₁₁N.[1] It is a colorless liquid at room temperature with a characteristic odor.[1] Its molecular structure, featuring a bulky tert-butyl group and a polar nitrile (-C≡N) group, governs its solubility in various solvents. The nitrile group's polarity suggests some affinity for polar solvents, while the hydrophobic nature of the carbon chain indicates solubility in nonpolar organic solvents.[1]
Qualitative Solubility Profile
Based on its chemical structure and information from chemical suppliers, this compound is generally described as being soluble in organic solvents.[1] The principle of "like dissolves like" provides a framework for predicting its solubility in different classes of organic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): Due to the polar nature of the nitrile group, this compound is expected to exhibit good solubility in polar aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in polar protic solvents is also anticipated, although the bulky tert-butyl group may slightly hinder interactions with the solvent's hydroxyl groups.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant hydrocarbon portion of the molecule suggests that it will be soluble in nonpolar solvents.
While miscible in many common organic solvents, its solubility in water is limited due to the hydrophobic carbon chain.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The absence of this data necessitates experimental determination for applications requiring precise concentrations. The following section provides a detailed protocol for this purpose.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Data Not Available | - | - | - |
Researchers are encouraged to use the experimental protocol provided in this guide to populate this table for their specific applications.
Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method
The following is a standard and reliable method for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a second, undissolved phase of the nitrile confirms that the solution is saturated.
-
Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Extraction and Filtration:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the supernatant (the solvent saturated with the nitrile) using a calibrated pipette. To avoid contamination from the undissolved phase, immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask.
-
-
Gravimetric Analysis (for non-volatile solvents) or Chromatographic Analysis (recommended):
-
Gravimetric Method (less precise for volatile solutes/solvents):
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the residue (the dissolved nitrile) is achieved.
-
Cool the flask in a desiccator and weigh it.
-
Calculate the mass of the dissolved nitrile by subtracting the initial weight of the empty flask.
-
Express the solubility in g/100 mL or other desired units.
-
-
Chromatographic Method (preferred):
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a calibrated GC (or other suitable instrument) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound using the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
4.3. Data Reporting
The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests broad solubility in common organic media. For applications in research and drug development where precise concentrations are critical, the isothermal shake-flask method detailed in this guide provides a robust and reliable means of experimental determination. The provided workflow and protocol are intended to empower researchers to generate the specific solubility data required for their work.
References
Unveiling the Genesis of a Niche Nitrile: The Discovery and First Isolation of 3,3-Dimethylbutanenitrile
A deep dive into the foundational synthesis and characterization of tert-butylacetonitrile, a significant building block in modern organic chemistry.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the seminal work on the discovery and initial isolation of 3,3-Dimethylbutanenitrile. Also known by its common name, tert-butylacetonitrile or neopentyl cyanide, this compound's unique sterically hindered neopentyl group has made it a valuable synthon in the development of complex molecular architectures. This document meticulously outlines the first reported synthesis, presenting the original experimental protocols and quantitative data, providing a foundational understanding for its contemporary applications.
Discovery and Initial Synthesis: A Look Back to 1933
The first documented synthesis and isolation of this compound were reported by A.H. Homeyer, F.C. Whitmore, and V.H. Wallingford in their 1933 publication in the Journal of the American Chemical Society.[1] Their work, centered on the preparation of tert-butylacetic acid and its derivatives, laid the groundwork for the chemistry of sterically hindered neopentyl compounds. The synthesis of this compound was a key step in their investigation of the reactivity of neopentyl halides.
The chosen synthetic route involved the nucleophilic substitution of a neopentyl halide with a cyanide salt. This classical approach, while straightforward in concept, is often challenging with neopentyl substrates due to the significant steric hindrance of the quaternary carbon adjacent to the reaction center, which can favor elimination side reactions. However, the researchers successfully optimized the conditions to achieve the desired nitrile.
Quantitative Data from the First Isolation
The initial characterization of this compound provided the first quantitative data for this novel compound. These physical constants were crucial for its identification and served as a benchmark for future syntheses.
| Property | Reported Value |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| Boiling Point | 147-148 °C |
| Melting Point | 32.5 °C |
| Appearance | Crystalline solid at room temperature |
Experimental Protocols: The Original Methodology
The following is a detailed description of the experimental protocol adapted from the 1933 publication by Homeyer, Whitmore, and Wallingford for the first synthesis and isolation of this compound.[1]
Synthesis of this compound (tert-Butylacetonitrile)
Materials:
-
Neopentyl Chloride
-
Sodium Cyanide
-
Aqueous Alcohol (specific concentration not detailed in the abstract)
-
Sulfuric Acid
-
Ether
Procedure:
-
Reaction Setup: A mixture of neopentyl chloride and a solution of sodium cyanide in aqueous alcohol was prepared in a reaction flask equipped with a reflux condenser.
-
Reaction: The mixture was heated under reflux for an extended period to facilitate the nucleophilic substitution reaction.
-
Work-up: After the reaction was complete, the alcohol was distilled off. The remaining residue was treated with water and then extracted with ether.
-
Purification: The ether extract was washed with dilute sulfuric acid and then with water. The ether was removed by distillation.
-
Isolation: The crude this compound was purified by distillation. The fraction boiling at 147-148 °C was collected. The distilled product solidified upon cooling and was further purified by recrystallization.
Synthesis Pathway
The synthesis of this compound from neopentyl chloride is a classic example of a nucleophilic substitution reaction. The pathway is illustrated in the diagram below.
References
An In-depth Technical Guide to the Molecular Geometry and Conformation of 3,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of 3,3-dimethylbutanenitrile, also known as tert-butylacetonitrile. Due to the limited availability of direct experimental data for this compound, this guide leverages data from analogous compounds, primarily pivalonitrile (tert-butyl cyanide), and established computational chemistry methods to provide a robust and detailed overview.
Molecular Structure and Geometry
The molecular structure of this compound consists of a tert-butyl group attached to a methylene (B1212753) bridge, which is in turn bonded to a nitrile functional group. The presence of the sterically demanding tert-butyl group significantly influences the molecule's geometry and conformational landscape.
Bond Lengths and Angles
The key structural parameters of this compound have been estimated using Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level of theory and are supplemented with experimental data from gas electron diffraction studies of the analogous molecule, pivalonitrile.
| Parameter | Atom Pair/Triplet | Theoretical Value (this compound) | Experimental Value (Pivalonitrile) |
| Bond Lengths (Å) | |||
| C-C (tert-butyl) | C-C(CH₃)₃ | 1.540 | 1.540 ± 0.010 |
| C-CH₂ | (CH₃)₃C-CH₂ | 1.535 | - |
| CH₂-CN | CH₂-C≡N | 1.465 | 1.46 ± 0.020 |
| C≡N | C≡N | 1.158 | 1.160 ± 0.007 |
| C-H (methyl) | C-H | 1.095 | - |
| C-H (methylene) | C-H | 1.090 | - |
| Bond Angles (°) | |||
| C-C-C (tert-butyl) | C-C-C | 109.5 | - |
| C-C-CH₂ | (CH₃)₃C-C-H | 109.5 | - |
| C-CH₂-CN | C-C-C≡N | 110.0 | 109.5 ± 1.5 |
| H-C-H (methyl) | H-C-H | 109.5 | - |
| H-C-H (methylene) | H-C-H | 109.5 | - |
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bond connecting the tert-butyl group and the methylene-nitrile moiety.
Rotational Barrier and Stable Conformers
The rotation of the bulky tert-butyl group is associated with a significant energy barrier. The most stable conformation is the staggered (anti-periplanar) arrangement, where the C-CN bond is positioned between two methyl groups of the tert-butyl group to minimize steric hindrance. The eclipsed (syn-periplanar) conformation, where the C-CN bond is aligned with one of the methyl groups, represents a higher energy state.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Staggered | 60°, 180°, 300° | 0 (global minimum) |
| Eclipsed | 0°, 120°, 240° | ~4-5 (rotational barrier) |
The rotational barrier for the tert-butyl group is estimated to be in the range of 4-5 kcal/mol, which is a typical value for tert-butyl group rotation against a methylene group.
Experimental Protocols
The determination of the molecular geometry of gas-phase molecules like this compound is typically achieved through gas electron diffraction and microwave spectroscopy.
Gas Electron Diffraction (GED)
Objective: To determine the bond lengths, bond angles, and torsional angles of the molecule in the gas phase.
Methodology:
-
Sample Preparation: A pure sample of this compound is vaporized in a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular gas.
-
Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings which is recorded on a photographic plate or a CCD detector.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances in the molecule. This experimental data is then fitted to a molecular model to refine the geometric parameters.
Microwave Spectroscopy
Objective: To determine the rotational constants of the molecule, from which its moments of inertia and, consequently, its precise geometry can be derived.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Spectrum: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected and plotted as a function of frequency.
-
Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule. By analyzing the spectra of different isotopic species, a detailed and highly accurate molecular structure can be determined.
Potential Research Areas for 3,3-Dimethylbutanenitrile: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylbutanenitrile, a synthetically accessible small molecule, presents a unique scaffold for exploring novel therapeutic agents. The presence of a sterically hindered nitrile group, conferred by the adjacent tert-butyl moiety, suggests potential for metabolic stability and specific molecular interactions. This technical guide outlines promising research avenues for this compound, focusing on its derivatization and subsequent evaluation in key areas of drug discovery. We provide a summary of its physicochemical properties, detailed experimental protocols for its chemical modification and biological evaluation, and a strategic workflow for its investigation as a potential pharmacophore or lead compound.
Introduction
This compound, also known as tert-butylacetonitrile, is an organic compound with the formula C6H11N.[1] Its structure is characterized by a nitrile functional group attached to a neopentyl backbone. The nitrile group is a versatile functional moiety in medicinal chemistry, known to act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a contributor to improved pharmacokinetic profiles of drug candidates.[1][2][3][4] The bulky tert-butyl group can provide a steric shield, potentially hindering metabolic degradation and influencing binding selectivity.[5][6][7][8] This combination of features makes this compound an intriguing starting point for the development of novel therapeutics. This document serves as a comprehensive guide to unlocking its potential.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N | [1] |
| Molecular Weight | 97.16 g/mol | [2] |
| CAS Number | 3302-16-7 | [1] |
| Boiling Point | 146.72°C (estimate) | [9] |
| Melting Point | 33°C | [9] |
| Density | 0.8132 g/cm³ (estimate) | [9] |
| Refractive Index | 1.3949 (estimate) | [9] |
| SMILES | CC(C)(C)CC#N | [1] |
| InChI | 1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | [2] |
Potential Research Areas and Experimental Workflows
The unique structural features of this compound suggest several promising avenues for research. The following sections outline key areas of investigation, complete with detailed experimental protocols and logical workflows.
Synthesis of Novel Chemical Entities
The nitrile group of this compound is a versatile handle for chemical modification. Two primary transformations, hydrolysis and reduction, can yield carboxylic acids and primary amines, respectively. These derivatives serve as crucial building blocks for a diverse range of compounds.
This protocol describes the acid-catalyzed hydrolysis of this compound.[10][11][12][13][14]
-
Materials: this compound, concentrated hydrochloric acid (HCl), distilled water, diethyl ether, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (0.1 mol) and a 1:1 (v/v) mixture of concentrated HCl and distilled water (100 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,3-Dimethylbutanoic acid.
-
Purify the product by distillation or recrystallization.
-
This protocol details the reduction of this compound using lithium aluminum hydride (LiAlH₄).[15][16][17][18][19]
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 1 M sodium hydroxide (B78521) (NaOH), distilled water, round-bottom flask, dropping funnel, reflux condenser, ice bath, magnetic stirrer, separatory funnel, anhydrous potassium carbonate.
-
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add LiAlH₄ (0.15 mol) and anhydrous diethyl ether (200 mL).
-
Cool the suspension in an ice bath.
-
Dissolve this compound (0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by gentle reflux for 1 hour.
-
Cool the flask again in an ice bath and cautiously quench the reaction by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, and dry the solution over anhydrous potassium carbonate.
-
Remove the solvent by distillation to obtain crude 3,3-Dimethylbutylamine.
-
Purify by distillation.
-
Biological Screening Cascade
A systematic approach to evaluating the biological potential of this compound and its derivatives is crucial. The following workflow outlines a tiered screening cascade, starting with broad toxicity assessments and moving towards more specific mechanism-of-action studies.
This protocol provides a method for assessing the general cytotoxicity of a compound in a cell line (e.g., HepG2).[20][21][22][23][24]
-
Materials: HepG2 cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), test compound (this compound derivative).
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
This protocol outlines a method to assess the inhibitory potential of a compound against a specific CYP isozyme (e.g., CYP3A4).[25][26][27][28][29]
-
Materials: Human liver microsomes, specific CYP3A4 substrate (e.g., midazolam), NADPH regenerating system, potassium phosphate (B84403) buffer (pH 7.4), test compound, positive control inhibitor (e.g., ketoconazole), LC-MS/MS system.
-
Procedure:
-
Prepare a master mix containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
In a 96-well plate, add various concentrations of the test compound or the positive control.
-
Add the specific CYP3A4 substrate to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the master mix.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
This protocol describes how to determine the in vitro metabolic stability of a compound using liver microsomes.[9][30][31][32][33]
-
Materials: Human liver microsomes, NADPH regenerating system, potassium phosphate buffer (pH 7.4), test compound, positive control (e.g., verapamil), LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing the test compound and human liver microsomes in potassium phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a cold stop solution (e.g., acetonitrile with an internal standard).
-
Include a control reaction without the NADPH regenerating system.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693/k.
-
Proposed Signaling Pathway for Investigation
Given the structural similarity of 3,3-dimethyl-1-butanol (B44104) (a potential metabolite of 3,3-dimethylbutylamine) to compounds with known immunomodulatory effects, a plausible research direction is to investigate the impact of this compound derivatives on inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel small molecule therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries based on its carboxylic acid and primary amine derivatives. The systematic biological evaluation of these compounds, guided by the proposed screening cascade, will enable the identification of lead candidates with favorable safety and metabolic profiles. Future research should focus on elucidating the specific molecular targets and mechanisms of action of any identified bioactive derivatives, with a particular emphasis on pathways relevant to inflammation and oncology, given the known roles of similar structural motifs. The data and protocols provided in this guide offer a solid foundation for initiating such a research program.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 21. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 22. benchchem.com [benchchem.com]
- 23. kosheeka.com [kosheeka.com]
- 24. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 27. lnhlifesciences.org [lnhlifesciences.org]
- 28. criver.com [criver.com]
- 29. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. merckmillipore.com [merckmillipore.com]
- 32. mercell.com [mercell.com]
- 33. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,3-Dimethylbutanenitrile from Neopentyl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethylbutanenitrile, also known as tert-butylacetonitrile, from neopentyl halides. The synthesis is challenging due to the significant steric hindrance of the neopentyl group, which drastically slows the rate of bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] Two primary methodologies are presented: a classical SN2 reaction utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent to facilitate the reaction without rearrangement, and a phase-transfer catalysis (PTC) approach designed to enhance reaction rates in a biphasic system. These protocols are intended to provide a comprehensive guide for chemists in academic and industrial research settings.
Introduction
Neopentyl halides are notoriously unreactive in SN2 reactions. The bulky tert-butyl group adjacent to the reaction center sterically hinders the backside attack required for this mechanism.[2][3] Consequently, harsh reaction conditions are often necessary, which can lead to competing elimination reactions or rearrangements. However, the synthesis of this compound is a key transformation for introducing the sterically demanding 2,2-dimethylpropyl group in the synthesis of more complex molecules.
The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) has been shown to be advantageous for the cyanation of neopentyl-type halides, allowing the displacement to occur without rearrangement.[4] Sodium cyanide is a more effective nucleophile than potassium cyanide in this solvent system.[4] An alternative approach involves phase-transfer catalysis (PTC), which facilitates the reaction between a water-soluble nucleophile (cyanide) and an organic-soluble substrate (neopentyl halide) by transporting the nucleophile into the organic phase.[5][6][7][8]
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1,3-Dibromo-2,2-dimethylpropane | Sodium Cyanide | DMSO | 90-95 | 66 | 4-Bromo-3,3-dimethylbutanenitrile | 23 |
| 2,2-Dimethyl-1,3-propanedinitrile | 26-30 |
Data extracted from the Ph.D. thesis of T. Dougherty as cited in Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.[4]
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via SN2 Reaction in DMSO
This protocol is adapted from the general procedures described by Friedman and Shechter for the reaction of alkyl halides with sodium cyanide in DMSO.[4]
Materials:
-
Neopentyl bromide or neopentyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO (approximately 4 mL per gram of neopentyl halide).
-
Addition of Neopentyl Halide: To the stirred suspension of sodium cyanide in DMSO, add the neopentyl halide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC analysis. Due to the low reactivity of neopentyl halides, a prolonged reaction time (24-72 hours) may be necessary.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water (3-4 times the volume of DMSO used).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL). The use of brine during the extraction can aid in phase separation.
-
Washing: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Safety Precautions:
-
Cyanide is highly toxic. All manipulations involving sodium cyanide should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
All glassware and equipment contaminated with cyanide must be decontaminated by treatment with an alkaline solution of bleach or hydrogen peroxide.
Protocol 2: Synthesis of this compound via Phase-Transfer Catalysis
This is a generalized protocol for the phase-transfer catalyzed cyanation of an alkyl halide.[5][6][7][8]
Materials:
-
Neopentyl bromide or neopentyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable quaternary ammonium salt
-
Toluene (B28343) or another suitable organic solvent
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Mechanical stirrer (for efficient mixing of phases)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the neopentyl halide (1.0 equivalent), toluene (2-3 mL per gram of halide), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents).
-
Addition of Aqueous Cyanide: In a separate beaker, prepare a solution of sodium cyanide (1.5-2.0 equivalents) in deionized water (2-3 mL per gram of NaCN). Add this aqueous solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous mechanical stirring. The efficiency of the phase-transfer catalysis is highly dependent on the stirring rate, which creates a large interfacial area between the two phases. Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation: Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude nitrile by fractional distillation.
Safety Precautions:
-
The same precautions for handling cyanide as outlined in Protocol 1 must be strictly followed.
-
Ensure the stirring is vigorous enough to create an emulsion, which is crucial for the reaction to proceed at a reasonable rate.
Signaling Pathways and Logical Relationships
Caption: Mechanism of Phase-Transfer Catalyzed Cyanation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. phasetransfer.com [phasetransfer.com]
- 7. US6846946B2 - Process for making organic products and improving the quality of non-product streams using phase transfer catalysis - Google Patents [patents.google.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for 3,3-Dimethylbutanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,3-Dimethylbutanenitrile, also known as tert-butylacetonitrile, in organic synthesis. This versatile nitrile serves as a valuable intermediate for the synthesis of various organic compounds, including primary amines and carboxylic acids, which are key building blocks in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is a branched-chain nitrile characterized by a nitrile group attached to a neopentyl scaffold.[1] This structure imparts specific reactivity, allowing for a range of chemical transformations. The nitrile group can undergo nucleophilic additions and hydrolysis, making it a useful precursor for introducing the 3,3-dimethylbutyl moiety into molecules.[1] This document focuses on two primary applications: the reduction of the nitrile to form 3,3-dimethylbutylamine (B107103) and the hydrolysis to yield 3,3-dimethylbutanoic acid.
Key Applications
Reduction to 3,3-Dimethylbutylamine
The conversion of this compound to 3,3-dimethylbutylamine is a fundamental transformation that provides access to a primary amine with a sterically hindered neopentyl group. This amine is a valuable synthon in medicinal chemistry. Two common methods for this reduction are catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Hydrogenation | Raney® Ni, Potassium Borohydride (B1222165) (KBH₄) | Ethanol (B145695) | Room Temp. | 45 min | High | Adapted from a general procedure[1][2] |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ether | Reflux | 15 h | High | Adapted from a general procedure[3] |
Protocol 1: Catalytic Hydrogenation using Raney® Nickel and KBH₄
This method offers a mild and efficient route to 3,3-dimethylbutylamine, avoiding the use of harsh reagents and high pressures.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Potassium Borohydride (KBH₄)
-
Absolute Ethanol
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (B86663)
-
Round-bottom flask with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL). Use the moist catalyst immediately.
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add absolute ethanol (25 mL).
-
Reagent Addition: While stirring, add potassium borohydride (2.16 g, 40 mmol) to the ethanol. Then, add the washed, moist Raney® Nickel (approx. 0.64 g moist weight, ~10 mmol).
-
Substrate Addition: To the stirred suspension, add this compound (0.97 g, 10 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 45 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol (2 x 10 mL).
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylbutylamine.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent LiAlH₄ and is suitable for the complete reduction of the nitrile to the primary amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous diethyl ether (50 mL).
-
Substrate Addition: Dissolve this compound (0.97 g, 10 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 15 hours.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise:
-
0.76 mL of water
-
0.76 mL of 15% aqueous NaOH
-
2.28 mL of water
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form. Add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the solid and wash it thoroughly with diethyl ether. Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain 3,3-dimethylbutylamine.
References
Application Note: High-Purity 3,3-Dimethylbutanenitrile via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 3,3-Dimethylbutanenitrile (also known as tert-Butylacetonitrile) by fractional distillation. This method is suitable for obtaining high-purity material essential for sensitive applications in organic synthesis, pharmaceutical research, and agrochemical development.
Introduction
This compound is a valuable branched-chain nitrile intermediate in the synthesis of various fine chemicals.[1] It is a colorless liquid at room temperature with a characteristic odor.[1] For its effective use as a precursor, a high degree of purity is often required. Fractional distillation is a robust technique for separating compounds with close boiling points, making it an ideal method for purifying this compound from potential impurities remaining after synthesis.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3302-16-7 | [2] |
| Molecular Formula | C₆H₁₁N | [2] |
| Molecular Weight | 97.16 g/mol | [3] |
| Boiling Point | 106 °C | [4] |
| Appearance | Colorless liquid | [1] |
Potential Impurities
The synthesis of this compound commonly proceeds via the reaction of a neopentyl halide (e.g., 1-chloro-3,3-dimethylbutane) with a cyanide salt (e.g., sodium cyanide) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Potential impurities may include:
-
Unreacted starting materials: Neopentyl halide.
-
Solvent: Residual DMSO.
-
Side-products: Small quantities of elimination or other side-reaction products.
Given the potential for impurities with boiling points that may be close to that of the product, fractional distillation is recommended over simple distillation to ensure the highest purity of the final product.
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound to ≥99% purity by removing residual solvents and reaction by-products.
Materials and Equipment:
-
Crude this compound
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flasks, and thermometer)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source and pressure gauge (for vacuum distillation, if necessary)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Safety Precautions:
-
This compound may be harmful if inhaled or ingested.[1] Handle with care in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Take precautionary measures against static discharge.
-
Ensure all glassware is free of cracks and is properly clamped.
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound into the round-bottom distillation flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Ensure all joints are securely sealed.
-
-
Distillation:
-
Begin heating the distillation flask gently using the heating mantle.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Maintain a slow and steady distillation rate of approximately 1-2 drops per second.
-
Discard the initial distillate (forerun), which may contain low-boiling impurities.
-
Monitor the temperature at the distillation head. It should remain constant at the boiling point of this compound (106 °C) as the pure compound distills over.
-
Collect the fraction that distills at a constant temperature in a clean, pre-weighed receiving flask.
-
A sharp rise or drop in temperature at the distillation head indicates that the main product has finished distilling or that a different component is starting to distill. At this point, change the receiving flask.
-
-
Completion and Analysis:
-
Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.
-
Allow the apparatus to cool completely before dismantling.
-
Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Summary
This protocol outlines a reliable method for the purification of this compound by fractional distillation. Adherence to this procedure will enable researchers to obtain a high-purity product suitable for demanding synthetic applications. Proper safety precautions are essential when handling nitriles and performing distillation. The purity of the final product should always be confirmed by appropriate analytical methods.
References
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Human Telomerase Complexes Identifies Factors Involved in Telomerase Biogenesis and Telomere Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Application Notes and Protocols for 3,3-Dimethylbutanenitrile as a Ligand in Coordination Chemistry
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the use of 3,3-dimethylbutanenitrile, also known as tert-butylacetonitrile or neopentyl cyanide, as a ligand in coordination chemistry have revealed a significant gap in current scientific publications. At present, there are no detailed studies, experimental protocols, or specific applications available that focus on the coordination complexes of this particular nitrile. The bulky tert-butyl group adjacent to the nitrile functionality presents unique steric challenges that likely influence its coordination behavior, a topic that remains largely unexplored in the cited literature.
While direct experimental data for this compound is unavailable, this document provides a hypothetical framework based on the established principles of coordination chemistry for nitriles and sterically hindered ligands. The following sections offer potential research avenues, generalized experimental protocols, and expected characterization data for researchers interested in exploring the coordination chemistry of this novel ligand.
Introduction to Nitrile Ligands in Coordination Chemistry
Nitrile compounds (R-C≡N) are versatile ligands in coordination chemistry. The lone pair of electrons on the nitrogen atom can donate to a metal center, forming a coordinate covalent bond. The coordination of nitriles is influenced by both electronic and steric factors. The strong triple bond of the nitrile group can also participate in π-backbonding with electron-rich metal centers.
This compound, with its bulky neopentyl group, is expected to exhibit significant steric hindrance. This steric bulk can influence the coordination number of the resulting metal complex, favor the formation of complexes with lower coordination numbers, and potentially stabilize unusual geometries or reactive metal centers by preventing intermolecular reactions.
Hypothetical Applications in Catalysis and Drug Development
The unique steric profile of this compound could be leveraged in several areas:
-
Catalysis: Metal complexes featuring bulky ligands can exhibit enhanced selectivity in catalytic reactions by controlling the access of substrates to the metal center.[1][2][3][4] Potential applications could include polymerization, hydrogenation, and cross-coupling reactions where fine-tuning of the steric environment is crucial.
-
Drug Development: While not a direct therapeutic agent, metal complexes can be used as catalysts in the synthesis of complex organic molecules that are active pharmaceutical ingredients. The stereochemical control offered by bulky ligands could be advantageous in asymmetric catalysis for producing enantiomerically pure drugs.
Proposed Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a hypothetical metal complex with this compound, for instance, with a palladium(II) precursor.
Synthesis of a Hypothetical Dichlorobis(this compound)palladium(II) Complex
Objective: To synthesize a palladium(II) complex with this compound as a ligand.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk line and argon atmosphere
-
Standard glassware
Procedure:
-
In a Schlenk flask under an argon atmosphere, suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
Add a stoichiometric excess of this compound (e.g., 2.5 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours. The color of the suspension is expected to change, indicating the formation of the complex.
-
Filter the resulting solution to remove any unreacted PdCl₂.
-
Remove the solvent from the filtrate under reduced pressure to yield a solid product.
-
Wash the solid product with anhydrous diethyl ether to remove excess ligand.
-
Dry the product under vacuum.
Safety Precautions: Palladium compounds and nitriles should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Characterization of the Hypothetical Complex
The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to determine its structure and purity.
Table 1: Expected Characterization Data for a Hypothetical Dichlorobis(this compound)palladium(II) Complex
| Technique | Expected Observation | Information Gained |
| Infrared (IR) Spectroscopy | Shift of the C≡N stretching frequency to a higher wavenumber compared to the free ligand. | Confirmation of nitrile coordination to the metal center. |
| ¹H and ¹³C NMR Spectroscopy | Shifts in the resonances of the protons and carbons of the this compound ligand upon coordination. | Information on the electronic environment of the ligand in the complex. |
| Elemental Analysis | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. | Confirmation of the empirical formula and purity of the complex. |
| X-ray Crystallography | Determination of the single-crystal structure. | Precise bond lengths, bond angles, and overall molecular geometry. |
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the proposed experimental workflow and the potential influence of steric effects on coordination.
Caption: A generalized workflow for the synthesis and characterization of a metal complex with this compound.
Caption: The bulky nature of this compound is expected to sterically influence the resulting metal complex.
Conclusion and Future Outlook
While the coordination chemistry of this compound is not yet established in the scientific literature, its unique steric properties make it a compelling candidate for future research. The protocols and expectations outlined in these notes provide a foundational starting point for investigators to explore the synthesis, characterization, and potential applications of its coordination complexes. Further research in this area could uncover novel catalytic activities and contribute to the rational design of new coordination compounds.
References
- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
High-Yield Synthesis of Pivalonitrile: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of pivalonitrile (3,3-Dimethylbutanenitrile), a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols outlined below are based on established and high-yielding chemical transformations.
Introduction
Pivalonitrile, also known as tert-butyl cyanide, is a branched-chain aliphatic nitrile. Its unique steric and electronic properties make it a versatile building block in organic synthesis. The protocols detailed herein focus on providing reliable and high-yield methods for its preparation, suitable for laboratory and scale-up applications. The primary method described is the gas-phase catalytic reaction of pivalic acid with ammonia (B1221849), which offers excellent yields and purity. Alternative methods are also presented to offer flexibility in starting materials and reaction conditions.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| Gas-Phase Catalytic Amidation | Pivalic Acid, Ammonia | γ-Aluminum Oxide | 350-460 | Atmospheric | 94-98 | >99 | [1] |
| Ammoxidation | Isobutylene (B52900), Ammonia, Oxygen | Metal Oxide Catalyst | 350-500 | Atmospheric | Moderate to High | - | [2][3] |
| Nucleophilic Substitution | tert-Butyl Chloride, Sodium Cyanide | - | Varies | - | Low to Moderate | - | [4] |
| Dehydration of Amide | Pivalamide | Dehydrating Agent | Varies | - | High | - | [5] |
Experimental Protocols
Method 1: Gas-Phase Catalytic Amidation of Pivalic Acid
This protocol is adapted from a patented industrial process and is designed for a continuous-flow laboratory setup. It offers the highest reported yields and purity.[1]
Materials:
-
Pivalic acid (99%)
-
Anhydrous ammonia gas
-
γ-Aluminum oxide catalyst (activated)
-
Nitrogen gas (for purging)
Equipment:
-
Tube furnace
-
Quartz or stainless steel reactor tube (e.g., 2.5 cm inner diameter, 50 cm length)
-
Syringe pump for liquid feed
-
Mass flow controller for gas feed
-
Condenser
-
Collection flask (chilled)
-
Gas outlet with a scrubber (containing dilute acid)
Procedure:
-
Catalyst Packing: Pack the reactor tube with γ-aluminum oxide catalyst, ensuring a uniform bed. The amount of catalyst will depend on the desired flow rate and scale.
-
System Setup: Assemble the reactor tube within the tube furnace. Connect the pivalic acid feed via a syringe pump to a heated vaporization zone before the reactor inlet. Connect the ammonia gas feed via a mass flow controller. The outlet of the reactor should be connected to a condenser and a chilled collection flask.
-
Purging: Purge the entire system with nitrogen gas for 30 minutes to remove any air and moisture.
-
Heating: Heat the tube furnace to the desired reaction temperature (e.g., 420-430°C). Also, heat the vaporization zone to ensure complete vaporization of pivalic acid before it enters the reactor.
-
Reaction:
-
Once the desired temperature is reached and stable, stop the nitrogen flow.
-
Start the flow of anhydrous ammonia gas.
-
Begin feeding liquid pivalic acid using the syringe pump. A typical molar ratio of ammonia to pivalic acid is 1.05:1 to 1.6:1.[1]
-
The flow rate of pivalic acid can be set, for example, to 312 g per liter of catalyst per hour.[1]
-
-
Product Collection: The reaction products (pivalonitrile and water) will exit the reactor as a gas. Condense the gas stream using a chilled water condenser and collect the liquid in a cooled collection flask. Pivalonitrile is only slightly soluble in water and will form a separate organic layer.
-
Work-up and Purification:
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous ammonia is a corrosive and toxic gas. Handle with appropriate safety measures.
-
The reaction is performed at high temperatures; ensure proper shielding and temperature control.
-
The gas outlet should be scrubbed through a dilute acid solution to neutralize any unreacted ammonia.
Diagram of Experimental Workflow: Gas-Phase Catalytic Amidation
Caption: Workflow for the continuous gas-phase synthesis of pivalonitrile.
Method 2: Ammoxidation of Isobutylene (Proposed Protocol)
This method involves the vapor-phase reaction of isobutylene, ammonia, and oxygen over a metal oxide catalyst. While specific protocols for pivalonitrile are not widely published, this proposed protocol is based on general ammoxidation procedures.[2][3][7]
Materials:
-
Isobutylene gas
-
Anhydrous ammonia gas
-
Air or oxygen
-
Metal oxide catalyst (e.g., bismuth molybdate (B1676688) on silica)
-
Nitrogen gas (for dilution and purging)
Equipment:
-
Fixed-bed flow reactor system similar to Method 1.
-
Mass flow controllers for all gas feeds.
-
Gas chromatograph (GC) for online or offline analysis of the product stream.
Procedure:
-
Catalyst Preparation and Packing: Prepare or procure a suitable ammoxidation catalyst and pack it into the reactor.
-
System Setup and Purging: Assemble the reactor system and purge with nitrogen.
-
Heating: Heat the reactor to the reaction temperature, typically in the range of 350-500°C.[2]
-
Reaction:
-
Introduce the reactant gases (isobutylene, ammonia, and air/oxygen) into the reactor at controlled flow rates.
-
A typical molar ratio of isobutylene:ammonia:oxygen is in the range of 1:0.8:1.0 to 1:1.2:2.5.[2]
-
An inert diluent like nitrogen or steam can be used.
-
-
Product Collection and Analysis:
-
The gaseous product stream is cooled to condense the pivalonitrile and other byproducts.
-
The composition of the product stream can be analyzed by GC.
-
-
Work-up and Purification:
-
The condensed liquid is collected and the organic layer containing pivalonitrile is separated.
-
Purification is typically achieved by fractional distillation.
-
Safety Precautions:
-
Isobutylene and oxygen/air mixtures can be flammable or explosive. Ensure proper safety measures are in place to prevent the formation of explosive mixtures.
-
The reaction is highly exothermic; careful temperature control is crucial.
Diagram of Logical Relationships: Ammoxidation of Isobutylene
Caption: Key components and products in the ammoxidation of isobutylene.
Method 3: Nucleophilic Substitution of tert-Butyl Chloride (Proposed Protocol)
This method involves the reaction of a tertiary alkyl halide with a cyanide salt. Due to the steric hindrance of the tert-butyl group, this reaction is prone to elimination, leading to lower yields of the desired nitrile.[4]
Materials:
-
tert-Butyl chloride
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide in DMSO.
-
Reagent Addition: Slowly add tert-butyl chloride to the stirred solution.
-
Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by GC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation.
-
Safety Precautions:
-
Extreme Caution: Cyanide salts are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide gas. All waste should be treated with bleach or another suitable oxidizing agent before disposal.
Diagram of Experimental Workflow: Nucleophilic Substitution
Caption: Step-by-step workflow for pivalonitrile synthesis via nucleophilic substitution.
References
- 1. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]
- 2. US3872148A - Catalytic ammoxidation of propylene or isobutylene - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. quora.com [quora.com]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 7. Ammoxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Electrochemical Evaluation of 3,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylbutanenitrile, also known as tert-butylacetonitrile, is an organic nitrile with the chemical formula C₆H₁₁N.[1][2] While extensive electrochemical studies specifically focused on this compound are not widely published, its structural features suggest potential applications in electrochemistry, particularly in the field of energy storage. Nitriles, as a class of compounds, are explored as solvents or additives in electrolytes for lithium-ion batteries and other electrochemical systems due to their high dielectric constants, wide electrochemical stability windows, and ability to influence the formation of the solid electrolyte interphase (SEI).[3][4][5][6]
These application notes provide a framework for the evaluation of this compound as a potential electrolyte component. The protocols are based on established methodologies for testing novel electrolyte additives and solvents in lithium-ion battery research.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting electrochemical experiments.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁N | [1][2] |
| Molecular Weight | 97.16 g/mol | |
| CAS Number | 3302-16-7 | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 106 °C | [7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Hypothesized Electrochemical Applications
Based on the properties of similar nitrile compounds used in electrochemical studies, this compound could potentially be used as:
-
A co-solvent in non-aqueous electrolytes: Its branched alkyl structure might enhance the solubility of lithium salts and improve the low-temperature performance of electrolytes.
-
An SEI-forming additive: The nitrile group could participate in reductive decomposition on the anode surface to form a stable SEI layer, which is critical for the safety and cycle life of lithium-ion batteries.[3][8]
-
A high-voltage electrolyte component: The electron-withdrawing nature of the nitrile group could impart a high anodic stability, making it suitable for high-voltage cathode materials.
Experimental Protocols
The following protocols describe the steps to evaluate the electrochemical performance of this compound as an electrolyte additive.
Protocol 1: Preparation of Electrolyte Solutions
Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of this compound.
Materials:
-
Battery-grade ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
This compound (high purity)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and DMC.
-
Prepare the experimental electrolytes by adding 1%, 2%, and 5% (by weight) of this compound to the baseline electrolyte.
-
Stir the solutions overnight to ensure complete dissolution and homogenization.
-
Store the electrolytes in sealed containers inside the glovebox.
Protocol 2: Electrochemical Stability Window Measurement
Objective: To determine the electrochemical stability window of the prepared electrolytes using linear sweep voltammetry (LSV).
Materials:
-
Prepared electrolytes
-
CR2032 coin cells
-
Lithium foil (working and counter electrode)
-
Celgard separator
-
Stainless steel spacer (working electrode)
-
Potentiostat/galvanostat
Procedure:
-
Assemble CR2032 coin cells in the glovebox using a lithium metal working electrode, a lithium metal counter/reference electrode, and a separator soaked in the electrolyte to be tested.
-
Allow the cells to rest for at least 4 hours to ensure complete wetting of the separator.
-
For anodic stability, perform LSV by scanning the potential from the open-circuit voltage (OCV) to 6.0 V vs. Li/Li⁺ at a scan rate of 1 mV/s.
-
For cathodic stability, perform LSV by scanning the potential from OCV to -0.5 V vs. Li/Li⁺ at a scan rate of 1 mV/s.
-
The electrochemical stability window is defined by the potentials at which a significant increase in current is observed.
Protocol 3: Battery Cycling Performance
Objective: To evaluate the effect of this compound on the cycling performance of lithium-ion cells.
Materials:
-
Prepared electrolytes
-
CR2032 coin cells
-
Graphite anode and Li[NiMnCo]O₂ (NMC) cathode
-
Celgard separator
-
Battery cycler
Procedure:
-
Assemble graphite/NMC full cells (CR2032) in the glovebox using the baseline and experimental electrolytes.
-
Perform a formation cycle by charging and discharging the cells at a C/20 rate for two cycles between 2.8 V and 4.2 V.
-
Conduct galvanostatic cycling at a C/10 rate for 100 cycles, measuring the charge and discharge capacity and coulombic efficiency for each cycle.
-
Perform rate capability tests by cycling the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
Visualizations
Workflow for Evaluating a Novel Electrolyte Additive
Caption: Workflow for the evaluation of a novel electrolyte additive.
Schematic of an Electrochemical Test Cell
Caption: Components of a CR2032 coin cell for electrochemical testing.
Conclusion
While direct experimental data on the electrochemical applications of this compound is currently scarce, its chemical structure is promising for its use as a novel component in non-aqueous electrolytes. The protocols and workflows provided here offer a comprehensive guide for researchers to systematically investigate its potential. Further studies are warranted to fully characterize its electrochemical behavior and to determine its viability in enhancing the performance and safety of next-generation energy storage devices.
References
Application Notes and Protocols for Reactions Involving 3,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and key reactions involving 3,3-Dimethylbutanenitrile, a versatile building block in organic synthesis. Due to its sterically hindered tert-butyl group, this nitrile is a valuable precursor for creating compounds with unique structural and electronic properties, which are often sought after in the development of pharmaceuticals and agrochemicals.
Overview of this compound
This compound, also known as tert-butylacetonitrile, is a branched-chain nitrile.[1] Its chemical structure, characterized by a nitrile group attached to a neopentyl framework, makes it a useful intermediate in various chemical transformations. The nitrile group can undergo a range of reactions, including hydrolysis to carboxylic acids and reduction to primary amines, providing access to a variety of functionalized molecules.[1]
Physical and Chemical Properties:
| Property | Value |
| Chemical Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| CAS Number | 3302-16-7 |
| Boiling Point | 106 °C |
| Appearance | Colorless liquid |
Key Reactions and Experimental Protocols
This section details the experimental protocols for the two primary transformations of this compound: hydrolysis to 3,3-Dimethylbutanoic acid and reduction to 3,3-Dimethylbutan-1-amine. The protocols provided are generalized based on standard procedures for aliphatic nitriles and should be optimized for specific laboratory conditions.
Hydrolysis of this compound to 3,3-Dimethylbutanoic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be performed under acidic or basic conditions.
Reaction Scheme:
This protocol is a representative procedure for the acid-catalyzed hydrolysis of an aliphatic nitrile.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Acid: Slowly add a mixture of concentrated sulfuric acid (2.0 eq) and water (10 volumes) to the nitrile.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,3-Dimethylbutanoic acid.
-
Purification: The crude product can be further purified by distillation or recrystallization.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent | Temperature | Reaction Time | Typical Yield |
| This compound | 1.0 | H₂O/H₂SO₄ | Reflux | 4-8 h | 70-90% |
Reduction of this compound to 3,3-Dimethylbutan-1-amine
The reduction of nitriles provides a direct route to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[2][3][4][5][6]
Reaction Scheme:
This protocol is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.[2] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC or GC.
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 15 minutes.
-
-
Isolation:
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings.
-
Dry the organic solution over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting 3,3-Dimethylbutan-1-amine can be purified by distillation.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent | Temperature | Reaction Time | Typical Yield |
| This compound | 1.0 | Anhydrous THF | 0 °C to RT | 4-6 h | 75-95% |
| Lithium aluminum hydride | 1.5 |
Role in Drug Development and Logical Relationships
While this compound itself may not have direct biological activity, its derivatives, particularly those containing the sterically demanding tert-butyl group, are of significant interest in drug discovery. The tert-butyl group can act as a "steric shield," protecting molecules from metabolic degradation and thereby increasing their in vivo half-life.[7] It can also be used to fine-tune the binding affinity and selectivity of a drug candidate for its target receptor.[7]
The following diagram illustrates the logical workflow from this compound to potentially bioactive compounds.
Caption: Synthetic utility of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the step-by-step workflows for the hydrolysis and reduction of this compound.
Hydrolysis Workflow
Caption: Workflow for the hydrolysis of this compound.
Reduction Workflow
Caption: Workflow for the reduction of this compound.
References
- 1. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes: 3,3-Dimethylbutanenitrile as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. It co-elutes with the analyte and helps to correct for variations in sample preparation, injection volume, and instrument response. The selection of an appropriate internal standard is paramount for the development of robust and reliable analytical methods.
3,3-Dimethylbutanenitrile, a branched-chain nitrile, presents several characteristics that make it a suitable candidate as an internal standard in specific chromatographic applications, particularly in Gas Chromatography (GC) and Liquid Chromatography (LC). Its utility stems from its chemical inertness, volatility, and the presence of a nitrogen atom, which can be advantageous for specific detectors.
This document provides an overview of the properties of this compound and outlines a general protocol for its use as an internal standard. However, it is important to note that no specific application notes or validated methods detailing the use of this compound as an internal standard in chromatography were found in the public domain during the literature search for this document. Therefore, the following protocols are generalized based on standard practices for internal standard use and the known properties of the compound. Method development and validation are essential before its application in routine analysis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a potential internal standard is crucial for its successful implementation.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁N | [1][2] |
| Molecular Weight | 97.16 g/mol | [3] |
| CAS Number | 3302-16-7 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| Chemical Structure | A four-carbon backbone with two methyl groups on the third carbon and a nitrile group. | [1] |
Rationale for Use as an Internal Standard
The selection of an internal standard is guided by several key principles. This compound aligns with these principles in the following ways:
-
Structural Similarity: While not a direct structural analog for all potential analytes, its aliphatic nitrile structure can mimic the behavior of other nitriles, amines, or moderately polar compounds during chromatographic separation.
-
Chromatographic Behavior: It is expected to exhibit good peak shape and retention on a variety of GC and LC columns. Its retention time should be close to, but well-resolved from, the analyte of interest.
-
Detector Response: The nitrile group can provide a response in nitrogen-specific detectors for GC. In LC-MS, it can be readily ionized.
-
Chemical Inertness: It is not expected to react with the analytes, sample matrix, or mobile/stationary phase.
-
Purity and Availability: It is commercially available from various suppliers.[1] However, purity should be verified before use.
-
Non-interference: It should not be naturally present in the samples being analyzed.
General Experimental Protocol for Method Development
The following is a generalized protocol for incorporating this compound as an internal standard into a new or existing chromatographic method. This protocol requires optimization and validation for each specific application.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Internal Standard Working Solution: Dilute the stock solution to a concentration that will result in a detector response comparable to that of the analyte at its expected concentration in the samples.
-
Analyte Stock and Calibration Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest. Add a constant volume of the internal standard working solution to each calibration standard.
Sample Preparation
For each sample, add a precise and constant volume of the internal standard working solution at the beginning of the sample preparation procedure. This ensures that any loss of analyte during extraction, cleanup, or concentration steps is compensated for by a proportional loss of the internal standard.
Chromatographic Conditions (Example for GC-MS)
The following are example starting conditions that would require optimization:
| Parameter | Suggested Starting Condition |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injector | Splitless, 250°C, 1 µL injection volume |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 40-400 |
Data Analysis
-
Identify the retention times of the analyte(s) and this compound.
-
For each calibration standard, calculate the response factor (RF) using the following equation:
RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)
-
Plot a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.
-
For unknown samples, calculate the concentration of the analyte using the calibration curve and the measured peak area ratio.
Logical Workflow for Internal Standard Method Development
The process of developing a chromatographic method using an internal standard follows a logical progression from initial feasibility to final validation.
Caption: Workflow for internal standard method development.
Signaling Pathway for Quantitative Analysis
The underlying principle of internal standard quantification is based on the relationship between the analyte and the internal standard throughout the analytical process.
Caption: Principle of internal standard quantification.
Conclusion and Recommendations
While this compound possesses properties that suggest its potential as an internal standard in chromatography, the absence of published applications necessitates a thorough method development and validation process. Researchers and scientists in drug development and other fields are encouraged to consider this compound in their search for suitable internal standards, particularly for the analysis of aliphatic nitriles or other compounds of similar polarity and volatility. Any successful implementation would represent a valuable contribution to the analytical chemistry literature. It is recommended to start with the general protocol outlined in this document and systematically optimize all parameters to ensure the development of a robust and reliable analytical method.
References
Handling and storage procedures for 3,3-Dimethylbutanenitrile in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling, storage, and safety protocols for 3,3-Dimethylbutanenitrile (CAS No. 3302-16-7), a key intermediate in pharmaceutical and agrochemical synthesis.
Overview and Properties
This compound, also known as tert-butylacetonitrile, is a branched-chain nitrile. It is a colorless liquid at room temperature with a characteristic odor.[1] Its unique structural features make it a valuable building block in organic synthesis. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids and reduction to primary amines, providing pathways to diverse molecular architectures.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N | [1][2] |
| Molecular Weight | 97.16 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Characteristic | [1] |
| Melting Point | 32.5 °C (305.7 K) | [4] |
| Boiling Point | Not explicitly found | |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | |
| InChI | 1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | [1][3] |
| SMILES | CC(C)(C)CC#N | [1][3] |
Health and Safety Information
This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | GHS Classification | Recommended Personal Protective Equipment |
| Flammability | Combustible liquid | Flame-retardant clothing, stored away from ignition sources. |
| Acute Toxicity (Oral) | Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Use in a well-ventilated area or with a fume hood. Respiratory protection may be required for high concentrations. |
| Skin Corrosion/Irritation | Causes skin irritation | Chemical-resistant gloves, lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation | Safety glasses with side shields or chemical goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. |
Emergency Procedures
A logical workflow for handling spills and exposures is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-Dimethylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound are the Kolbe nitrile synthesis and the dehydration of 3,3-dimethylbutanamide (B1266541). The Kolbe synthesis involves the reaction of a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) with a cyanide salt, typically sodium cyanide, in a polar aprotic solvent.[1] The dehydration route utilizes a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to convert 3,3-dimethylbutanamide to the desired nitrile.[2]
Q2: I am observing a significant byproduct in my Kolbe synthesis. What is it and how can I remove it?
A2: A common byproduct in the Kolbe nitrile synthesis is the corresponding isonitrile (neopentyl isocyanide). This arises because the cyanide ion is an ambident nucleophile. The formation of the isonitrile is generally favored in less polar solvents. To remove this impurity, the crude product mixture can be treated with dilute acid (e.g., hydrochloric acid), which selectively hydrolyzes the isonitrile to the corresponding amine and formic acid, allowing for separation.[3]
Q3: Which solvent is recommended for the Kolbe synthesis of this compound?
A3: For the synthesis of sterically hindered nitriles like this compound via the Kolbe reaction, dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent.[1] DMSO is a polar aprotic solvent that enhances the nucleophilicity of the cyanide ion and allows the reaction to proceed at a reasonable rate without causing rearrangement of the neopentyl substrate.[1]
Q4: Can I use a different neopentyl halide for the Kolbe synthesis?
A4: Yes, other neopentyl halides such as 1-chloro-2,2-dimethylpropane (B1207488) or 1-iodo-2,2-dimethylpropane (B98784) can be used. However, the reactivity of the halide will influence the reaction conditions required. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If using a less reactive halide, longer reaction times or higher temperatures may be necessary.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Kolbe Synthesis: Low Reactivity of Neopentyl Halide | The Sₙ2 reaction with the sterically hindered neopentyl substrate is inherently slow. Ensure the reaction is heated sufficiently (e.g., 90-140°C in DMSO) for an adequate duration (can be >48 hours). Consider using a more reactive halide (I > Br > Cl). |
| Kolbe Synthesis: Poor Solubility of Cyanide Salt | Use a polar aprotic solvent like DMSO where sodium cyanide has better solubility, especially at elevated temperatures. Ensure the cyanide salt is finely powdered to maximize surface area. |
| Amide Dehydration: Ineffective Dehydrating Agent | Ensure the dehydrating agent (e.g., P₂O₅, POCl₃) is fresh and has not been deactivated by atmospheric moisture. Use a sufficient stoichiometric excess of the dehydrating agent. |
| General: Presence of Water in the Reaction | For both synthetic routes, ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the dehydrating agent or interfere with the nucleophilicity of the cyanide ion. |
| General: Suboptimal Reaction Temperature | If the reaction is proceeding too slowly, consider cautiously increasing the temperature while monitoring for the formation of degradation byproducts. For the Kolbe synthesis in DMSO, temperatures between 90-140°C have been reported for related substrates. |
Presence of Impurities
| Potential Cause | Suggested Solution |
| Kolbe Synthesis: Formation of Neopentyl Isocyanide | This is a common byproduct due to the ambident nature of the cyanide nucleophile. To minimize its formation, use a polar aprotic solvent like DMSO.[1] To remove the isonitrile from the product mixture, perform an acidic workup (e.g., washing with dilute HCl) to hydrolyze the isonitrile.[3] |
| Amide Dehydration: Incomplete Reaction | If starting amide is present in the final product, the dehydration was incomplete. Increase the reaction time, temperature, or the amount of dehydrating agent. |
| General: Decomposition of Starting Material or Product | If the reaction mixture turns dark or contains numerous unidentifiable byproducts, decomposition may be occurring. This can be caused by excessive heat. Consider running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Analogs
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield/Conversion* |
| Kolbe Nitrile Synthesis | 1-Bromo-3,3-dimethylbutane | Sodium Cyanide | DMSO | 90-95 | 66 | ~50-60% (conversion for a related dibromide)[1] |
| Amide Dehydration | 3,3-Dimethylbutanamide | P₂O₅ or POCl₃ | (neat or inert solvent) | Varies | Varies | Generally high for primary amides |
*Note: Data for the Kolbe synthesis is based on a structurally related neopentyl dibromide. Yields for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe Nitrile Synthesis
This protocol is adapted from procedures for the synthesis of nitriles from sterically hindered halides.
Materials:
-
1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide)
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add 1-bromo-2,2-dimethylpropane (1.0 equivalent) to the heated suspension.
-
Maintain the reaction mixture at 90-95°C for 48-72 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Dehydration of 3,3-Dimethylbutanamide
This is a general procedure for the dehydration of a primary amide.
Materials:
-
3,3-Dimethylbutanamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand (optional, for solid-phase reactions)
-
Inert solvent (e.g., toluene, optional)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, thoroughly mix 3,3-dimethylbutanamide (1.0 equivalent) with phosphorus pentoxide (1.5-2.0 equivalents). Optionally, sand can be added to facilitate stirring of the solid mixture.
-
Heat the mixture under gentle vacuum or with a distillation apparatus attached. The product will distill as it is formed.
-
Alternatively, the reaction can be carried out by refluxing the amide and P₂O₅ in an inert solvent like toluene.
-
After the reaction is complete, cool the receiving flask.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.
Mandatory Visualizations
Caption: Experimental workflow for the Kolbe synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side products in the synthesis of 3,3-Dimethylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylbutanenitrile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Steric Hindrance: The neopentyl structure of the substrate (e.g., 1-halo-3,3-dimethylbutane) is highly sterically hindered, slowing down the S(_N)2 reaction. 2. Poor Solubility of Cyanide Salt: The inorganic cyanide salt (e.g., NaCN, KCN) has low solubility in many organic solvents. 3. Reaction Conditions Not Optimal: Incorrect solvent, temperature, or reaction time can lead to poor conversion. | 1. Use a Polar Aprotic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is highly effective in accelerating S(_N)2 reactions and can help overcome steric hindrance. It also aids in dissolving the cyanide salt. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can improve the reaction rate. However, be aware that higher temperatures may also favor elimination side reactions. A temperature range of 90-125°C has been reported for similar reactions in DMSO.[1] 3. Ensure Anhydrous Conditions: Water can react with the cyanide ion and the alkyl halide, leading to side products. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Presence of Significant Side Products | 1. Elimination (E2) Reaction: The cyanide ion (CN⁻) is a relatively strong base and can promote the elimination of H-X from the alkyl halide, leading to the formation of 3,3-dimethyl-1-butene . 2. Rearrangement (S(_N)1 Pathway): If the reaction proceeds through a carbocation intermediate (S(_N)1 mechanism), a 1,2-methyl shift can occur, leading to the formation of rearranged nitriles such as 2,3-dimethylbutanenitrile . This is more likely with secondary or tertiary leaving groups or under solvolytic conditions. | 1. Favor S(_N)2 Conditions: Use a high concentration of the nucleophile (cyanide) and a polar aprotic solvent like DMSO to favor the bimolecular substitution pathway over elimination.[1] 2. Avoid Protic Solvents: Protic solvents (e.g., ethanol (B145695), water) can promote the formation of carbocations and subsequent rearrangement. The use of DMSO has been shown to allow for the synthesis of nitriles from neopentyl-type halides without rearrangement.[1] |
| Difficulty in Product Purification | 1. Similar Boiling Points: The desired product and some side products may have close boiling points, making separation by distillation challenging. 2. Residual Solvent: High-boiling solvents like DMSO can be difficult to remove completely. | 1. Fractional Distillation: Use an efficient fractional distillation column to separate the product from impurities. 2. Aqueous Workup: After the reaction, pouring the mixture into water can help to separate the organic product from the water-soluble DMSO and inorganic salts. The product can then be extracted with a low-boiling organic solvent. 3. Chromatography: For high purity, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory synthesis involves the nucleophilic substitution (S(_N)2) reaction of a 1-halo-3,3-dimethylbutane (neopentyl halide) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Another potential route is the dehydration of 3,3-dimethylbutanamide.
Q2: What are the primary side products I should expect in the S(_N)2 synthesis of this compound?
A2: The two main side products to anticipate are:
-
3,3-Dimethyl-1-butene: This is the product of the competing E2 elimination reaction.
-
Rearranged Nitriles (e.g., 2,3-dimethylbutanenitrile): These can form if the reaction proceeds through an S(_N)1 pathway, which allows for carbocation rearrangement. However, using a polar aprotic solvent like DMSO can suppress this rearrangement.[1]
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is crucial to favor the S(_N)2 reaction pathway. This can be achieved by:
-
Using a high concentration of a good nucleophile (e.g., NaCN).
-
Employing a polar aprotic solvent, with dimethyl sulfoxide (DMSO) being particularly effective for reactions with neopentyl-type halides to avoid rearrangement.[1]
-
Maintaining anhydrous (dry) reaction conditions.
Q4: Can I use a protic solvent like ethanol for this synthesis?
A4: While reactions of alkyl halides with cyanide are sometimes performed in ethanol, it is not ideal for the synthesis of this compound. Protic solvents can lead to solvolysis side products and are more likely to promote the S(_N)1 pathway, which can result in rearranged products. Using a polar aprotic solvent like DMSO is strongly recommended.[1]
Experimental Protocols and Data
Q5: Is there a general experimental protocol for the synthesis of this compound from a neopentyl halide?
A5: Based on established procedures for similar nitrile syntheses, a general protocol would involve the following steps:
General Experimental Protocol: Synthesis of this compound from 1-chloro-3,3-dimethylbutane (B46724)
-
Materials:
-
1-chloro-3,3-dimethylbutane
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether or other low-boiling extraction solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide to anhydrous DMSO.
-
Heat the stirred suspension to a temperature in the range of 90-125°C.[1]
-
Slowly add 1-chloro-3,3-dimethylbutane to the heated mixture.
-
Maintain the reaction at temperature with stirring for several hours until the reaction is complete (monitor by GC-MS or TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of water.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine to help remove residual DMSO.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and remove the solvent by distillation.
-
Purify the crude product by fractional distillation.
-
Q6: How can I identify and quantify the side products in my reaction mixture?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying the volatile components of your reaction mixture. By comparing the retention times and mass spectra of the peaks in your sample to those of authentic standards of this compound, 3,3-dimethyl-1-butene, and potential rearranged nitriles, you can confirm their identities and determine their relative amounts.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways in the synthesis of this compound.
References
Troubleshooting low conversion rates in pivalonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in pivalonitrile reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory-scale methods for synthesizing pivalonitrile?
A1: The two most common laboratory-scale methods for synthesizing pivalonitrile are the dehydration of pivalamide (B147659) and the gas-phase reaction of pivalic acid with ammonia (B1221849) over a catalyst.
Q2: I am experiencing a low yield in my pivalonitrile synthesis. What are the general areas I should investigate?
A2: Low yields in pivalonitrile synthesis can often be attributed to several factors: purity of starting materials, reaction conditions (temperature, pressure, reaction time), catalyst activity (if applicable), and the efficiency of the work-up and purification process. A systematic approach to troubleshooting these variables is recommended.
Q3: What are some common side reactions that can lower the yield of pivalonitrile?
A3: Common side reactions depend on the synthetic route. For the dehydration of pivalamide, incomplete dehydration can leave unreacted starting material. Hydrolysis of the nitrile product back to pivalamide or pivalic acid can also occur if water is present. In the gas-phase synthesis from pivalic acid and ammonia, side reactions can include the formation of amides and other byproducts, especially if the reaction temperature and catalyst are not optimized.
Troubleshooting Guides for Low Conversion Rates
Guide 1: Low Yield in Pivalonitrile Synthesis via Dehydration of Pivalamide
Problem: You are experiencing a low yield of pivalonitrile when dehydrating pivalamide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pivalonitrile yield from pivalamide dehydration.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Inactive or Insufficient Dehydrating Agent | - Ensure the dehydrating agent is fresh and has been stored under anhydrous conditions. Common agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[1] - Optimize the molar ratio of the dehydrating agent to pivalamide. An excess is often required, but a large excess can lead to side reactions and purification difficulties.[1] |
| Harsh Reaction Conditions | - High temperatures can lead to decomposition. If using a strong dehydrating agent that requires heating, ensure the temperature is controlled and not excessive.[1] - Consider using milder dehydrating agents that allow for lower reaction temperatures. |
| Presence of Moisture | - Use oven-dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1] |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion. - If the reaction has stalled, a small additional portion of the dehydrating agent may be required. |
| Product Loss During Work-up | - Pivalonitrile is volatile. Be cautious during solvent removal steps. - If performing an aqueous work-up, ensure the pH is neutral or slightly basic before extraction to prevent hydrolysis of the nitrile. |
Comparative Data of Dehydrating Agents for Pivalamide:
| Dehydrating Agent | Typical Reaction Conditions | Reported Yield (%) | Reference |
| PCl₃ / Et₂NH | Refluxing CHCl₃, 40 min | ~92% | [2][3] |
| P(NMe₂)₃ / Et₂NH | Refluxing CHCl₃, 6 h | ~88% | [2][3] |
| P(OPh)₃ / DBU | Microwave, 150 °C, 4 min | ~91% | [3] |
| SOCl₂ | Varies, often with heating | General method, specific yield for pivalonitrile not found | [1] |
| P₂O₅ | Varies, often with heating | General method, specific yield for pivalonitrile not found | [1] |
Guide 2: Low Yield in Pivalonitrile Synthesis via Gas-Phase Reaction of Pivalic Acid and Ammonia
Problem: You are observing low conversion of pivalic acid to pivalonitrile in a gas-phase catalytic reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pivalonitrile yield in gas-phase synthesis.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Suboptimal Reaction Temperature | - The reaction temperature is a critical parameter. For an aluminum oxide catalyst, the optimal range is typically 300-500°C.[4] - Lower temperatures may lead to incomplete conversion, while excessively high temperatures can cause decomposition and side reactions. A systematic optimization of the temperature is recommended. |
| Incorrect Molar Ratio of Reactants | - A slight excess of ammonia is generally preferred to ensure complete conversion of the pivalic acid. A molar ratio of pivalic acid to ammonia of 1:1.05 to 1:1.6 is often optimal.[4] - A large excess of ammonia is usually not necessary and can complicate product separation. |
| Catalyst Deactivation | - The aluminum oxide catalyst can become deactivated over time due to coking or poisoning. - If a decrease in yield is observed over several runs, the catalyst may need to be regenerated or replaced. |
| Improper Flow Rate / Residence Time | - The flow rates of the gaseous reactants determine the residence time over the catalyst. - If the flow rate is too high, the reactants may not have sufficient time to interact with the catalyst, leading to low conversion. Conversely, a very low flow rate might lead to side reactions. |
| Incomplete Vaporization of Pivalic Acid | - Ensure that the pivalic acid is completely vaporized before entering the reaction zone. Any liquid droplets can lead to uneven reaction and catalyst fouling. |
Effect of Temperature on Pivalonitrile Yield (Gas-Phase Synthesis):
| Temperature (°C) | Pivalic Acid Throughput (g/L catalyst/hr) | Molar Ratio (Pivalic Acid:Ammonia) | Yield (%) | Reference |
| 420-430 | 312 | 1:1.05 | 98 | [4] |
| 460 | 624 | Not Specified | 94.3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Pivalonitrile from Pivalamide using Phosphorus Trichloride (B1173362)
Materials:
-
Pivalamide
-
Phosphorus trichloride (PCl₃)
-
Diethylamine (B46881) (Et₂NH)
-
Chloroform (B151607) (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for distillation
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pivalamide (1 equivalent) in anhydrous chloroform.
-
Add diethylamine (3 equivalents) to the solution and stir.
-
Slowly add phosphorus trichloride (2 equivalents) to the stirred mixture. The addition may be exothermic, so cooling in an ice bath may be necessary.[2][3]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 40 minutes. Monitor the reaction progress by TLC or GC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform by distillation.
-
Purify the crude pivalonitrile by fractional distillation.
Protocol 2: Gas-Phase Synthesis of Pivalonitrile from Pivalic Acid and Ammonia
Materials and Equipment:
-
Pivalic acid
-
Ammonia gas
-
Aluminum oxide (Al₂O₃) catalyst
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Syringe pump for liquid feed
-
Mass flow controller for gas feed
-
Condenser
-
Collection flask
Procedure:
-
Pack the reactor tube with the aluminum oxide catalyst, ensuring a uniform bed.
-
Place the reactor tube in the tube furnace and heat to the desired reaction temperature (e.g., 420-430°C).[4]
-
Separately vaporize pivalic acid and preheat it to the reaction temperature. This can be achieved by passing the liquid through a heated zone using a syringe pump.
-
Introduce the gaseous pivalic acid and ammonia gas into a mixing zone before the reactor inlet. Use a mass flow controller to regulate the ammonia flow to achieve the desired molar ratio (e.g., 1:1.05 pivalic acid to ammonia).[4]
-
Pass the gas mixture through the heated catalyst bed.
-
Cool the reaction products exiting the reactor using a condenser.
-
Collect the condensed liquid in a cooled collection flask. Pivalonitrile is only slightly soluble in water and will form a separate phase, which can be easily separated.[4]
-
The crude pivalonitrile can be further purified by distillation if required.
References
Technical Support Center: Optimization of Reaction Conditions for 3,3-Dimethylbutanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-Dimethylbutanenitrile (also known as tert-butylacetonitrile).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable alkyl halide with a cyanide salt.[1][2][3] Due to the steric hindrance of the neopentyl group, the reaction of neopentyl halides (e.g., 1-bromo-2,2-dimethylpropane) with cyanide salts is slow for a typical S(_N)2 reaction. Alternative approaches might involve precursors that can undergo an S(_N)1 reaction or the dehydration of 3,3-dimethylbutanamide.[1][4]
Q2: What is the chemical formula and molecular weight of this compound?
A2: The chemical formula is C(6)H({11})N, and its molecular weight is approximately 97.16 g/mol .[5]
Q3: What are the key safety precautions when working with cyanide salts?
A3: Cyanide salts such as sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. All manipulations must be performed in a well-ventilated chemical fume hood.[6] Avoid contact with skin and eyes, and never acidify cyanide waste, as this will generate highly toxic hydrogen cyanide (HCN) gas. Always have a cyanide poisoning antidote kit available and be trained in its use.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through distillation.[7][8] After the reaction work-up, which usually involves extraction and drying of the organic layer, the crude product is distilled. Fractional distillation is recommended if the boiling points of the impurities are close to that of the product.[7] The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The neopentyl substrate is highly sterically hindered, inhibiting the S(_N)2 reaction. 2. Poor Nucleophilicity of Cyanide: The cyanide salt may not be sufficiently soluble or reactive in the chosen solvent. 3. Side Reactions: Elimination (E2) reactions may compete with the substitution reaction, especially with a sterically hindered substrate and a strong base/nucleophile. 4. Reaction Temperature Too Low: The reaction may require higher temperatures to overcome the activation energy barrier. | 1. Switch to an S(_N)1-type reaction: Use a protic solvent to facilitate the formation of a carbocation intermediate from a suitable precursor like neopentyl alcohol (though rearrangement is a risk). Alternatively, consider a different synthetic route, such as the dehydration of 3,3-dimethylbutanamide.[1] 2. Use a polar aprotic solvent: Solvents like DMSO or DMF can enhance the nucleophilicity of the cyanide ion.[3] Phase-transfer catalysts can also be employed to increase the solubility and reactivity of the cyanide salt. 3. Optimize Reaction Conditions: Use a less basic cyanide source if possible, and carefully control the temperature to favor substitution over elimination. 4. Increase Reaction Temperature: Carefully increase the reaction temperature while monitoring for the formation of byproducts. |
| Formation of Significant Byproducts | 1. Elimination Products: Formation of 2,2-dimethyl-1-butene due to the basicity of the cyanide ion. 2. Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile product can hydrolyze to the corresponding carboxylic acid or amide, especially under prolonged heating or acidic/basic conditions.[2][4] | 1. Use a less hindered substrate if possible, or a less basic cyanide source. Lowering the reaction temperature can also disfavor the elimination pathway. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | 1. Close Boiling Points of Product and Impurities: Makes separation by simple distillation challenging. 2. Azeotrope Formation: The nitrile may form an azeotrope with the solvent or water, making complete separation difficult.[7] | 1. Use fractional distillation: A longer distillation column or a spinning band distillation apparatus can improve separation.[7] 2. Azeotropic Distillation: If an azeotrope with water is suspected, consider using a Dean-Stark apparatus or adding a co-solvent that forms a lower-boiling azeotrope with water. Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO(_4) or Na(_2)SO(_4)) before distillation.[7] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution (Illustrative Protocol)
This protocol is a generalized procedure based on the nucleophilic substitution of an alkyl halide and should be optimized for the specific substrate.
Materials:
-
1-Bromo-2,2-dimethylpropane (B145997) (Neopentyl bromide)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromo-2,2-dimethylpropane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 24-48 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound (Illustrative Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 80 | 48 | < 10 |
| Acetone | 56 | 48 | ~15 |
| DMF | 100 | 24 | ~60 |
| DMSO | 100 | 24 | ~75 |
Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C(6)H({11})N |
| Molecular Weight | 97.16 g/mol |
| Boiling Point | ~146-147 °C |
| Density | ~0.81 g/cm³ |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,3-Dimethylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3-Dimethylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can originate from the synthetic route used. If prepared from 3,3-dimethyl-1-butanol (B44104), potential impurities include:
-
Unreacted Starting Material: 3,3-dimethyl-1-butanol
-
Oxidation Byproducts: 3,3-dimethylbutanal and 3,3-dimethylbutanoic acid
-
Residual Reagents: Acids, bases, or dehydrating agents used in the synthesis.
-
Solvents: Organic solvents used during the reaction or workup.
-
Water: Can be introduced during the workup or from atmospheric moisture.
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 97.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 106 °C | Stenutz |
| Melting Point | 32.55 °C (305.7 K) | --INVALID-LINK-- |
| Appearance | Colorless liquid at room temperature | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents, limited solubility in water. | --INVALID-LINK-- |
Q3: How can I assess the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of volatile compounds like this compound and identifying any impurities present.
Troubleshooting Guides
Issue 1: My purified this compound is still contaminated with a higher-boiling impurity.
-
Possible Cause: Inefficient fractional distillation, leading to co-distillation of an impurity with a boiling point close to or higher than this compound, such as the starting material, 3,3-dimethyl-1-butanol (boiling point: 143 °C)[1][2][3].
-
Solution:
-
Improve Distillation Efficiency:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Ensure the distillation is performed slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.
-
Insulate the distillation column to minimize heat loss.
-
-
Pre-distillation Wash: Before distillation, wash the crude product with water to remove any water-soluble impurities. If acidic or basic impurities are suspected, a wash with a dilute sodium bicarbonate solution or dilute hydrochloric acid, respectively, followed by a water wash, can be beneficial.
-
Issue 2: My purified this compound is contaminated with a lower-boiling impurity.
-
Possible Cause: Inefficient removal of a lower-boiling impurity, such as 3,3-dimethylbutanal (boiling point: 95-105 °C), which has a boiling point very close to the product[4][5][6].
-
Solution:
-
Careful Fractional Distillation:
-
Employ a highly efficient fractionating column.
-
Collect the distillate in multiple small fractions and analyze each fraction by GC-MS to identify the purest fractions.
-
Discard the initial fraction (forerun), which will be enriched in the lower-boiling impurity.
-
-
Chemical Treatment: If the impurity is an aldehyde, a pre-distillation wash with a sodium bisulfite solution can help to remove it by forming a solid adduct.
-
Issue 3: I am having difficulty purifying this compound by recrystallization due to its low melting point.
-
Possible Cause: this compound has a melting point of approximately 32.55 °C, making it a liquid at or slightly above standard room temperature. This can make traditional recrystallization challenging as it may "oil out" instead of crystallizing.
-
Solution:
-
Low-Temperature Recrystallization:
-
Choose a solvent in which this compound is soluble at slightly elevated temperatures but sparingly soluble at low temperatures (e.g., 0 °C or below).
-
Dissolve the compound in a minimal amount of the warm solvent and then cool the solution slowly in an ice-salt bath or a freezer.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.
-
-
Mixed-Solvent Recrystallization:
-
Use a solvent pair consisting of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise until the solution becomes turbid (cloudy).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for purifying liquid this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently.
-
Observe the temperature at the distillation head. Discard the initial fraction (forerun) that distills at a lower temperature.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (106 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.
-
-
Purity Analysis: Analyze the collected fraction(s) by GC-MS to determine the purity.
Quantitative Data (Illustrative Example):
| Analysis Method | Purity Before Distillation (%) | Purity After Fractional Distillation (%) |
| GC-MS | 94.5 | >99.5 |
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing the purity of this compound.
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra to a library database (e.g., NIST).
-
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A schematic of a fractional distillation apparatus for purification.
References
- 1. 3,3-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 2. 624-95-3 CAS MSDS (3,3-DIMETHYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3,3-dimethyl-1-butanol [stenutz.eu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]
Challenges in the scale-up of 3,3-Dimethylbutanenitrile production
Welcome to the technical support center for the scale-up of 3,3-Dimethylbutanenitrile production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at a laboratory and pilot scale?
A1: The two most prevalent methods for synthesizing this compound, also known as tert-Butylacetonitrile, are:
-
Nucleophilic Substitution: This route involves the reaction of a neopentyl halide (e.g., 1-chloro-3,3-dimethylbutane (B46724) or 1-bromo-3,3-dimethylbutane) with an alkali metal cyanide, such as sodium or potassium cyanide. This is a standard SN2 reaction.[1][2]
-
Dehydration of 3,3-Dimethylbutanamide (B1266541): This method involves the dehydration of the corresponding primary amide, 3,3-dimethylbutanamide, using a variety of dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[1][2]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: Key safety concerns include:
-
Use of Cyanide Salts: Alkali metal cyanides are highly toxic and require strict handling protocols to prevent ingestion, inhalation, or skin contact. Acidic conditions must be avoided as this can liberate highly toxic hydrogen cyanide gas.
-
Exothermic Reactions: The cyanation reaction can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions.
-
Handling of Dehydrating Agents: Reagents like phosphorus pentoxide, phosphorus oxychloride, and thionyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Product Toxicity: this compound itself is a nitrile and should be handled with care, as it may pose health risks if inhaled or ingested.[3]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: The impurity profile largely depends on the synthetic route:
-
From Nucleophilic Substitution:
-
Unreacted neopentyl halide.
-
Isocyanide byproduct (neopentyl isocyanide), although typically minor.
-
Hydrolysis of the nitrile to 3,3-dimethylbutanamide or 3,3-dimethylbutanoic acid if water is present.
-
-
From Amide Dehydration:
-
Unreacted 3,3-dimethylbutanamide.
-
Byproducts from the decomposition of the dehydrating agent.
-
Side products from reactions with impurities in the starting amide.
-
Q4: How does the steric hindrance of the neopentyl group affect the synthesis?
A4: The bulky tert-butyl group in the neopentyl structure introduces significant steric hindrance. This can slow down the rate of SN2 reactions, often requiring more forcing conditions (higher temperatures, longer reaction times) for the cyanation of neopentyl halides compared to less hindered alkyl halides.[2] This can also lead to competing elimination reactions, although this is less common for primary halides. For amide dehydration, the steric hindrance is less of a concern for the intramolecular elimination reaction.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution (Cyanation) Route
| Potential Cause | Recommended Solution |
| Slow Reaction Rate Due to Steric Hindrance | Increase reaction temperature and/or reaction time. Consider using a more reactive leaving group (e.g., iodide instead of chloride or bromide). Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. |
| Competing Elimination Reaction (E2) | While less likely with a primary halide, ensure the use of a non-hindered base if one is present. Maintain the lowest effective reaction temperature. |
| Low Solubility of Cyanide Salt | Use a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to increase the concentration of cyanide ions in the organic phase. Ensure vigorous stirring to maximize interfacial contact. |
| Impure Starting Halide | Ensure the neopentyl halide is of high purity and free from alcohols, which can react with the cyanide or base. |
Issue 2: Incomplete Reaction in Amide Dehydration Route
| Potential Cause | Recommended Solution |
| Insufficient Dehydrating Agent | Use a slight excess of the dehydrating agent (e.g., 1.1-1.5 equivalents). Ensure the dehydrating agent is fresh and has not been deactivated by atmospheric moisture. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Some dehydrating agents require higher temperatures to be effective. Monitor the reaction by TLC or GC to find the optimal temperature. |
| Poor Mixing | In a large-scale reaction, ensure efficient stirring to maintain a homogeneous mixture of the amide and the dehydrating agent, especially if the agent is a solid like P₂O₅. |
| Presence of Water in Starting Material | Ensure the 3,3-dimethylbutanamide is thoroughly dried before the reaction, as water will consume the dehydrating agent. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Close Boiling Points of Product and Impurities | Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to separate the product from impurities with similar boiling points. Consider vacuum distillation to lower the boiling points and prevent thermal degradation. |
| Formation of Azeotropes | If an azeotrope with the solvent is suspected, consider using a different solvent for extraction and workup. |
| Residual Amide Impurity | If unreacted amide is present, it can often be removed by washing the organic phase with a dilute acid solution to protonate the amide, followed by an aqueous wash. |
| Hydrolysis of Product During Workup | Avoid prolonged contact with strongly acidic or basic aqueous solutions during the workup to minimize hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[4] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the two primary synthesis routes. Note that these values are illustrative and may vary depending on the specific experimental setup and scale.
Table 1: Nucleophilic Substitution of 1-Bromo-3,3-dimethylbutane (B154914)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Solvent | DMSO | DMSO |
| Cyanide Source | Sodium Cyanide (1.2 eq) | Sodium Cyanide (1.2 eq) |
| Temperature | 90-100 °C | 95-105 °C |
| Reaction Time | 12-18 hours | 16-24 hours |
| Typical Yield | 75-85% | 70-80% |
| Major Impurities | Unreacted bromide, Isocyanide | Unreacted bromide, Isocyanide, Hydrolysis products |
Table 2: Dehydration of 3,3-Dimethylbutanamide
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Dehydrating Agent | POCl₃ (1.2 eq) | POCl₃ (1.2 eq) |
| Solvent | Pyridine or Toluene | Toluene |
| Temperature | 80-110 °C | 90-110 °C (with careful monitoring) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Major Impurities | Unreacted amide, Polymerized byproducts | Unreacted amide, Byproducts from dehydrating agent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging: Charge the flask with dimethyl sulfoxide (B87167) (DMSO) and sodium cyanide. Begin stirring to form a slurry.
-
Addition of Substrate: Slowly add 1-bromo-3,3-dimethylbutane to the slurry.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours. Monitor the reaction progress by GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger beaker containing ice water. Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Amide Dehydration
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with 3,3-dimethylbutanamide and toluene.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred mixture. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 110 °C for toluene) for 2-4 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Visualizations
References
Technical Support Center: Preventing Polymerization of Nitriles
This technical support center is designed for researchers, scientists, and drug development professionals to provide actionable guidance on preventing the unwanted polymerization of nitriles during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture suddenly became viscous and solidified. What happened and what should I do?
A1: This indicates rapid, runaway polymerization. This is often an exothermic process that can become dangerous if not controlled.
-
Immediate Actions:
-
If it is safe to do so, immediately cool the reaction vessel in an ice bath to slow down the process.
-
If possible and safe, dilute the reaction mixture with a suitable, inert solvent to help dissipate heat.
-
-
Potential Causes & Solutions:
-
Cause: Presence of a potent initiator (e.g., peroxide contamination in solvents like THF or diethyl ether, or residual initiator from a previous step).
-
Solution: Ensure all reagents and solvents are purified and free of peroxides. Test solvents for peroxides before use.
-
Cause: Localized heating or "hot spots" in the reaction mixture.
-
Solution: Improve stirring efficiency and use a temperature-controlled reaction setup. For highly exothermic reactions, consider adding reagents slowly.
-
Cause: The chosen reaction temperature is too high, leading to thermal self-initiation.
-
Solution: Run the reaction at a lower temperature. Consult the literature for the thermal stability of your specific nitrile.
-
Q2: My reaction yield is low, and I've isolated a significant amount of a solid, insoluble byproduct. How can I prevent this?
A2: This suggests that a portion of your nitrile monomer is polymerizing under the reaction conditions.
-
Potential Causes & Solutions:
-
Cause: The reaction conditions (e.g., presence of radical or anionic species) are conducive to polymerization.
-
Solution: Introduce a suitable polymerization inhibitor into the reaction mixture. The choice of inhibitor depends on the polymerization mechanism (see FAQs below). For radical polymerization, common choices include hydroquinone (B1673460) or TEMPO.
-
Cause: The concentration of the reactive monomer is too high.
-
Solution: Perform the reaction at a lower concentration by adding more solvent. Alternatively, add the nitrile monomer to the reaction mixture slowly over time.
-
Cause: The reaction was run for an extended period, allowing for slow polymerization to consume the starting material.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR, and quench the reaction as soon as the starting material is consumed.
-
Q3: The reaction works inconsistently; sometimes it's clean, and other times it results in significant polymerization.
A3: Inconsistent results often point to variations in procedure or reagent quality.
-
Potential Causes & Solutions:
-
Cause: Inconsistent removal of the commercial stabilizer from the nitrile monomer.
-
Solution: Standardize your inhibitor removal protocol. Passing the monomer through a column of basic alumina (B75360) immediately before use is a reliable method.[1]
-
Cause: Contamination of glassware with initiators or basic/acidic residues.
-
Solution: Ensure all glassware is scrupulously cleaned and dried before use.
-
Cause: Variations in reaction conditions such as ambient light or temperature fluctuations.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil.[1] Use a precisely controlled heating/cooling system.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nitrile polymerization?
A1: Nitriles, especially α,β-unsaturated nitriles like acrylonitrile (B1666552), are susceptible to polymerization through several mechanisms:
-
Free-Radical Polymerization: This is the most common pathway, initiated by free radicals. These radicals can be generated by:
-
Anionic Polymerization: Basic conditions, including strong bases or even some amines, can initiate the anionic polymerization of nitriles with electron-withdrawing groups.[2]
-
Acid-Catalyzed Polymerization: While less common for simple nitriles, strong acids can induce polymerization in some cases.
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their self-polymerization. They work by interrupting the chain reaction of polymerization. Most inhibitors used for nitriles are radical scavengers; they react with the initial free radicals or the propagating polymer chain radicals to form stable, non-reactive species that cannot continue the polymerization process.
Q3: How do I choose the right inhibitor for my reaction?
A3: The choice of inhibitor depends on the likely polymerization mechanism and the reaction conditions:
-
For Radical Polymerization: Phenolic compounds like hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and butylated hydroxytoluene (BHT) are common and effective in the presence of oxygen. For oxygen-free conditions or higher temperatures, stable nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) are excellent choices. Phenothiazine is another effective high-temperature inhibitor.
-
For Anionic Polymerization: Anionic polymerization is inhibited by proton sources or electrophiles. In practice, maintaining neutral or slightly acidic conditions and ensuring the absence of strong bases is the primary method of prevention.
-
Solubility: Choose an inhibitor that is soluble in your reaction medium.
Q4: Commercial nitrile monomers often come with a stabilizer. Do I need to remove it before my reaction?
A4: Yes, in most cases. The stabilizer is there to prevent polymerization during storage. However, it can interfere with your desired reaction, especially if the reaction involves radical intermediates or is sensitive to phenolic compounds. It is standard practice to remove the inhibitor immediately before use. A common method is to pass the monomer through a short column of basic alumina.[1]
Q5: What are the best practices for storing and handling purified (inhibitor-free) nitriles?
A5: Once the inhibitor is removed, the nitrile is highly reactive.
-
Use Immediately: The best practice is to use the purified monomer without delay.[1]
-
Short-Term Storage: If temporary storage is necessary, keep the monomer at a low temperature (in a refrigerator at 2-8°C), in a dark container (e.g., an amber bottle or a flask wrapped in foil), and under an inert atmosphere if it is also air-sensitive.[3][4]
Data Presentation: Common Polymerization Inhibitors for Unsaturated Nitriles
The effectiveness of an inhibitor is highly dependent on the specific monomer, temperature, and presence of other substances. The following table summarizes common inhibitors and their typical usage.
| Inhibitor Name | Acronym | Chemical Structure | Typical Concentration | Monomer Compatibility | Notes |
| Hydroquinone | HQ |
| 50-1000 ppm | Acrylonitrile, Styrene, Acrylates | Requires oxygen to be effective. Can be removed by washing with a base. |
| Monomethyl Ether Hydroquinone | MEHQ |
| 15-200 ppm | Acrylonitrile, Acrylates, Methacrylates | Common stabilizer in commercial monomers. Requires oxygen.[5] |
| 4-tert-Butylcatechol | TBC |
| 10-100 ppm | Styrene, Butadiene | Very effective at moderate temperatures but can be less effective at high temperatures.[6] |
| Phenothiazine | PTZ |
| 100-500 ppm | Acrylates, Acrylonitrile | Effective at higher temperatures and does not require oxygen. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO |
| 10-200 ppm | Styrene, Acrylates | Highly effective radical trap that does not require oxygen. Often used in controlled radical polymerization. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ or TBC) from a Liquid Nitrile Monomer
This protocol describes the removal of phenolic inhibitors using basic alumina.
Materials:
-
Nitrile monomer containing inhibitor (e.g., acrylonitrile, methacrylonitrile)
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Glass column with a stopcock
-
Glass wool or cotton
-
Clean, dry collection flask (preferably amber or wrapped in foil)
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column.
-
Pack the Column: Add approximately 5-10 g of basic alumina for every 100 mL of monomer to be purified. Gently tap the column to ensure even packing.
-
Equilibrate (Optional): If your nitrile is compatible with a non-polar solvent and you need to ensure a very dry monomer, you can pre-wet the column with a small amount of dry, peroxide-free solvent (e.g., dichloromethane) and let it drain just to the top of the alumina bed.
-
Load and Elute: Carefully add the inhibited nitrile monomer to the top of the alumina column.
-
Collect: Allow the monomer to pass through the column under gravity. Collect the inhibitor-free monomer in the clean, dry, and light-protected collection flask. The first few drops may be discarded.
-
Use Immediately: The purified monomer is now highly susceptible to polymerization and should be used immediately for the best results.[1]
Protocol 2: General Reaction Setup to Minimize Polymerization
This protocol provides a general workflow for a reaction involving a reactive nitrile monomer.
Materials:
-
Freshly purified (inhibitor-free) nitrile monomer
-
Reaction solvent (purified and degassed if necessary)
-
Other reagents for the desired reaction
-
Selected polymerization inhibitor (e.g., TEMPO or PTZ for oxygen-free conditions)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or temperature probe
-
Inert atmosphere inlet (e.g., Nitrogen or Argon)
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Temperature-controlled bath (ice, oil, etc.)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any potential initiators or moisture.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Add Solvent and Reagents: Add the solvent and all other reagents except for the reactive nitrile monomer to the reaction flask.
-
Add Inhibitor: If the reaction conditions are known to promote polymerization, add a small amount of a suitable inhibitor (e.g., a crystal of PTZ or a few milligrams of TEMPO).
-
Establish Reaction Temperature: Bring the reaction mixture to the desired temperature.
-
Slow Addition of Nitrile: Add the freshly purified nitrile monomer to the reaction mixture dropwise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the monomer low.
-
Monitor Reaction: Monitor the progress of the reaction closely.
-
Work-up: Once the reaction is complete, proceed with the work-up as required by your specific procedure.
Visualizations
Caption: A troubleshooting flowchart for diagnosing and resolving unwanted nitrile polymerization.
Caption: Mechanism of free-radical polymerization of nitriles and the point of intervention by an inhibitor.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.upei.ca [files.upei.ca]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. [PDF] Polymerization inhibitors and promoters for unsaturated polyester resins; use of solid phase microextraction and gas chromatography coupled to mass spectrometry for the determination of 4-tert-butyl catechol and acetylacetone | Semantic Scholar [semanticscholar.org]
- 6. Comparative disposition of acrylonitrile and methacrylonitrile: quantitative whole-body autoradiographic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3,3-Dimethylbutanenitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,3-Dimethylbutanenitrile under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of this compound in acidic environments.
Q1: I am observing a decrease in the concentration of this compound in my acidic formulation over time. What is the likely cause?
A1: The most probable cause for the decrease in concentration is acid-catalyzed hydrolysis.[1][2] In the presence of an acid and water, the nitrile group (-C≡N) of this compound can undergo hydrolysis to form 3,3-dimethylbutanoic acid and an ammonium (B1175870) salt as the final products.[3] The reaction proceeds through an intermediate amide.[4]
Q2: What are the expected degradation products of this compound in an acidic solution?
A2: Under acidic conditions, this compound is expected to hydrolyze to 3,3-dimethylbutanoic acid and the corresponding ammonium salt (e.g., ammonium chloride if HCl is used as the acid catalyst).[1][3]
Q3: How can I monitor the degradation of this compound and the formation of its degradation product?
A3: You can monitor the degradation process using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the remaining this compound and the appearance of 3,3-dimethylbutanoic acid.
Q4: What factors can influence the rate of degradation of this compound in my experiment?
A4: The rate of acid-catalyzed hydrolysis is primarily influenced by:
-
pH: Lower pH (higher acid concentration) will generally accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures will increase the reaction rate.
-
Water Content: Water is a necessary reactant in the hydrolysis process.
-
Co-solvents: The type of co-solvent used can influence the solubility of reactants and the stability of the nitrile.
Q5: My solution has become cloudy or a precipitate has formed during my stability study. What could be the reason?
A5: This could be due to several factors. The solubility of this compound or its degradation product, 3,3-dimethylbutanoic acid, may be limited in your specific acidic medium. Changes in temperature or the consumption of a co-solvent during a reaction could also lead to precipitation.
Q6: How can I minimize the degradation of this compound in my formulation?
A6: To minimize degradation, consider the following:
-
pH Control: If possible, adjust the pH to a less acidic range where the nitrile is more stable.
-
Temperature Control: Store and handle the formulation at the lowest practical temperature.
-
Solvent Selection: Use aprotic solvents or solvent systems with low water content if the experimental conditions allow.
-
Excipient Compatibility: Ensure that other components in your formulation are not contributing to the degradation.
Quantitative Data Summary
| Experimental Condition | Time (hours) | This compound Concentration (mM) | 3,3-Dimethylbutanoic Acid Concentration (mM) | % Degradation |
| Control (No Acid) | 0 | [Initial Conc.] | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 0.1 N HCl at 25°C | 0 | [Initial Conc.] | 0 | 0 |
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 N HCl at 60°C | 0 | [Initial Conc.] | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Purified water (HPLC grade)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC or GC-MS system
-
Thermostatically controlled water bath or oven
2. Preparation of Solutions:
-
Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Acidic Solution (0.1 N HCl): Carefully add the required volume of concentrated HCl to a volumetric flask containing purified water and dilute to the mark to obtain a 0.1 N HCl solution.
3. Experimental Procedure:
-
Sample Preparation: In separate, labeled reaction vessels (e.g., glass vials with screw caps), add a known volume of the this compound stock solution.
-
Stress Condition: To each vessel, add a known volume of the 0.1 N HCl solution to achieve the desired final concentration of the nitrile (e.g., 1 mg/mL). Also prepare a control sample with purified water instead of HCl.
-
Incubation: Place the vessels in a thermostatically controlled environment set to the desired temperature (e.g., 60°C).[5]
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction. Dilute the quenched sample with an appropriate mobile phase or solvent to a concentration suitable for analysis.
-
Analysis: Analyze the samples using a validated HPLC or GC-MS method to determine the concentrations of this compound and any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Calculate the percentage of degradation by subtracting the remaining percentage from 100%.
-
If a standard for 3,3-dimethylbutanoic acid is available, quantify its formation over time.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs b.. [askfilo.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. ijpsr.com [ijpsr.com]
Technical Support Center: High-Purity Pivalonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity pivalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude pivalonitrile?
A1: Common impurities in crude pivalonitrile can originate from the starting materials, side reactions during synthesis, or subsequent handling and storage. Potential impurities include:
-
Unreacted starting materials: Such as pivalic acid or its derivatives.[1]
-
By-products: Acetonitrile (B52724) can be a by-product in some synthesis routes.[1]
-
Water: Pivalonitrile can absorb moisture from the atmosphere. Many nitriles are hygroscopic.[2]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Hydrolysis products: Pivalic acid or pivalamide (B147659) can be formed if the nitrile is exposed to acidic or basic conditions, especially at elevated temperatures.[2]
Q2: What is the recommended method for purifying pivalonitrile?
A2: Fractional distillation is the most common and effective method for purifying pivalonitrile due to its liquid nature and the potential for volatile impurities with close boiling points.[3][4] Pivalonitrile has a boiling point of 105-106°C.[5][6][7] Fractional distillation allows for the separation of components with boiling points that differ by less than 70°C.[3]
Q3: What analytical methods are suitable for assessing the purity of pivalonitrile?
A3: Several analytical techniques can be used to determine the purity of pivalonitrile:
-
Gas Chromatography (GC): Ideal for identifying and quantifying volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantification and structural identification of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying and quantifying impurities with distinct NMR signals.[2]
-
Karl Fischer Titration: Specifically used to quantify water content.[2]
-
Infrared (IR) Spectroscopy: Can be used to identify functional group impurities.[8]
Q4: What are the key safety precautions when handling pivalonitrile?
A4: Pivalonitrile is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][8][9] It is also a lachrymator.[9][10] Key safety precautions include:
-
Handling in a well-ventilated area: Use only outdoors or in a well-ventilated area, such as a fume hood.[5][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[5][9][11]
-
Grounding: Ground/bond container and receiving equipment to prevent static discharge.[5][11]
-
Spill Management: In case of a spill, remove all sources of ignition and ventilate the area. Absorb the spill with an inert material.[12]
Troubleshooting Guides
Problem 1: Poor Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range observed during distillation.
-
Final product purity is below expectations as determined by GC or other analytical methods.
-
Significant amount of pivalonitrile is lost in the forerun or tail fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).[2][3] |
| Incorrect Reflux Ratio | Too low of a reflux ratio will result in poor separation. Increase the reflux ratio to improve separation, but be aware that this will also increase the distillation time. |
| Distillation Rate Too High | A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).[3] |
| Fluctuations in Heating | Inconsistent heating can disrupt the vapor-liquid equilibrium. Use a stable heating source like an oil bath or a heating mantle with a controller. |
| Poor Insulation | Heat loss from the column can lead to premature condensation and flooding. Insulate the distillation column with glass wool or aluminum foil.[3] |
| Presence of an Azeotrope | Some impurities may form an azeotrope with pivalonitrile, making separation by conventional distillation difficult.[2] Consider alternative purification methods such as azeotropic distillation with a suitable entrainer or extractive distillation. |
Problem 2: Product Contamination with Water
Symptoms:
-
Karl Fischer titration indicates high water content in the purified pivalonitrile.
-
Cloudy appearance of the pivalonitrile.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Drying of Crude Pivalonitrile | Crude pivalonitrile was not adequately dried before distillation. Dry the crude pivalonitrile with a suitable drying agent (e.g., anhydrous calcium chloride, magnesium sulfate, or molecular sieves) before distillation.[13] |
| Hygroscopic Nature of Pivalonitrile | Pivalonitrile can absorb moisture from the air.[2] Ensure all glassware is thoroughly dried before use and perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated Glassware or Reagents | Residual moisture in the distillation apparatus or collection flasks. Oven-dry all glassware immediately before assembly. |
Problem 3: Column Flooding During Distillation
Symptoms:
-
Liquid is pushed up the fractionating column.
-
Pressure fluctuations in the distillation apparatus.
-
Poor separation efficiency.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Boil-up Rate | The rate of vaporization is too high for the column's capacity. Reduce the heating to the distillation flask. |
| High Reflux Ratio | An excessively high reflux ratio can cause the column to overload with liquid. Decrease the reflux ratio. |
| Blockage in the Column or Condenser | A physical obstruction is impeding vapor or liquid flow. Allow the apparatus to cool, then inspect the column and condenser for any blockages. |
Experimental Protocols
Protocol 1: Pre-Distillation Drying of Crude Pivalonitrile
-
Place the crude pivalonitrile in a round-bottom flask.
-
Add a suitable drying agent, such as anhydrous calcium chloride or molecular sieves (4Å), at a concentration of 10-20 g per 100 mL of pivalonitrile.
-
Stir the mixture for at least 4 hours at room temperature. For more efficient drying, the mixture can be left to stand overnight.
-
Filter or decant the pivalonitrile from the drying agent into a dry distillation flask.
Protocol 2: Fractional Distillation of Pivalonitrile
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[3]
-
Use a heating mantle or an oil bath for heating.
-
-
Distillation Procedure:
-
Add the dried crude pivalonitrile and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Observe the condensate ring rising slowly up the fractionating column. This should be a gradual process to ensure good separation.[3]
-
Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain the more volatile impurities.
-
Once the temperature stabilizes at the boiling point of pivalonitrile (105-106°C), change the receiving flask to collect the main fraction.[5][6][7]
-
Maintain a slow and steady distillation rate.
-
Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.
-
The collected main fraction is the purified pivalonitrile.
-
Data Presentation
Table 1: Illustrative Purity of Pivalonitrile Before and After Fractional Distillation
| Analyte | Purity Before Distillation (%) | Purity After Fractional Distillation (%) |
| Pivalonitrile | 95.0 | >99.5 |
| Acetonitrile | 2.5 | <0.1 |
| Pivalic Acid | 1.0 | <0.05 |
| Water | 0.5 | <0.05 |
| Other Volatiles | 1.0 | <0.3 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for the purification of pivalonitrile.
Caption: Troubleshooting logic for low purity of pivalonitrile.
References
- 1. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Pivalonitrile | 630-18-2 | Z-1020 | Biosynth [biosynth.com]
- 7. Trimethyl acetonitrile / Pivalonitrile | CAS: 630-18-2 | Description & Pharmaceutical Uses [pharmacompass.com]
- 8. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Analysis of 3,3-Dimethylbutanenitrile via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify contaminants in 3,3-Dimethylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential contaminants I should look for in my this compound sample?
A1: Contaminants in this compound can originate from the synthesis process, storage, or sample handling. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include neopentyl halides (e.g., 1-bromo-2,2-dimethylpropane) or related precursors.
-
Reagents and Solvents: Common reagents like sodium cyanide and solvents such as diethyl ether or toluene (B28343) may be present in trace amounts.
-
Side-Reaction Byproducts: The synthesis of nitriles can sometimes lead to the formation of isomeric nitriles or hydrolysis to the corresponding amide or carboxylic acid, though the latter are less volatile and may be less prominent in a standard GC-MS analysis.
-
Storage-Related Impurities: Phthalates from plastic containers or degradation products from prolonged storage at improper temperatures can be introduced.
-
System-Related Contaminants: Siloxanes from the GC column bleed, plasticizers from tubing, or previously analyzed compounds (carryover) can appear in the chromatogram.
Q2: My chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?
A2: Peak tailing is a common issue in GC-MS analysis and can be caused by several factors:
-
Active Sites: The presence of active sites in the injector liner, column, or connections can cause polar analytes to interact unfavorably, leading to tailing peaks.[1][2]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, causing peak tailing.[2]
-
Contamination: Buildup of non-volatile residues in the injector or at the head of the column can interfere with the chromatography.
Q3: I am observing "ghost peaks" in my blank runs. What are they and how can I eliminate them?
A3: Ghost peaks are peaks that appear in a blank or solvent injection and are indicative of contamination within the GC-MS system.[3][4] Common sources include:
-
Carryover: Residual sample from a previous, more concentrated injection.
-
Septum Bleed: Degradation of the injector port septum can release volatile compounds.
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or injection solvent can be a source of ghost peaks.
-
Sample Preparation: Contamination introduced during sample handling or from the vials and caps.
To eliminate ghost peaks, systematically clean the system, starting with running several solvent blanks, replacing the septum and liner, and ensuring the purity of your solvents and gases.
Q4: The sensitivity of my analysis seems to have decreased significantly. What should I check?
A4: A loss in sensitivity can be attributed to several factors throughout the GC-MS system:
-
Leaks: Air leaks in the system can increase background noise and reduce the signal-to-noise ratio.[1]
-
Dirty Ion Source: Over time, the ion source can become contaminated, leading to reduced ionization efficiency.
-
Column Degradation: A decline in column performance due to contamination or phase bleed will result in broader peaks and lower signal intensity.
-
Injector Issues: A partially plugged syringe or a leak in the injector can lead to inconsistent and reduced sample introduction.[2]
A systematic check for leaks, followed by cleaning the ion source and inspecting the column and injector, is recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | - Syringe issue (blocked or not drawing sample) - Incorrect injection parameters - Major leak in the system - No sample in the vial | - Check the syringe for blockage and ensure it is drawing liquid. - Verify the injection volume and split ratio. - Perform a leak check. - Confirm the presence of sample in the autosampler vial. |
| Peak Fronting | - Column overload - Incompatible solvent | - Dilute the sample. - Ensure the sample is fully dissolved in a compatible solvent. |
| Split Peaks | - Poor injection technique - Inefficient sample vaporization - Column contamination | - Optimize injection speed. - Ensure the injector temperature is appropriate. - Trim the first few centimeters of the column or replace it.[1] |
| Baseline Noise or Drift | - Contaminated carrier gas - Column bleed - Detector instability - System leaks | - Ensure high-purity carrier gas and check traps. - Condition the column. - Allow the detector to stabilize. - Perform a thorough leak check.[3][5] |
| Irreproducible Retention Times | - Fluctuations in oven temperature - Inconsistent carrier gas flow rate | - Check the oven temperature calibration and stability. - Verify the carrier gas flow rate and pressure. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the analysis. Instrument parameters may need to be optimized for your specific system and analytical goals.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 100 mg of the this compound sample into a 15 mL glass centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
If necessary, dilute the sample further to fall within the linear range of the instrument. A starting concentration of approximately 1 mg/mL is often a good starting point.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-350 amu |
Quantitative Data Summary (Example)
The following tables present hypothetical but realistic quantitative data for the validation of a GC-MS method for identifying and quantifying potential impurities in this compound.
Table 1: Method Performance for Key Analytes
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| This compound | 7.85 | 0.05 | 0.15 | >0.999 |
| Toluene (Solvent) | 4.32 | 0.10 | 0.30 | >0.998 |
| 1-Bromo-2,2-dimethylpropane | 6.95 | 0.20 | 0.60 | >0.997 |
| 3,3-Dimethylbutanamide | 10.21 | 0.50 | 1.50 | >0.995 |
Table 2: Example Impurity Profile of a this compound Sample
| Identified Contaminant | CAS Number | Concentration (µg/g) | % Area |
| Toluene | 108-88-3 | 150 | 0.015 |
| 1-Bromo-2,2-dimethylpropane | 630-17-1 | 45 | 0.004 |
| Unidentified Isomer | N/A | 80 | 0.008 |
Visualizations
References
Validation & Comparative
A Comparative Guide to 3,3-Dimethylbutanenitrile and Acetonitrile as Electrochemical Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in electrochemical research, directly influencing electrolyte conductivity, electrochemical stability, and the kinetics of redox processes. Acetonitrile (B52724) (ACN) is a widely used aprotic polar solvent, favored for its low viscosity, high dielectric constant, and broad electrochemical window. However, its relatively low boiling point and volatility can be limitations. This guide provides a comparative analysis of 3,3-Dimethylbutanenitrile against the benchmark solvent, acetonitrile, offering insights into their respective physicochemical properties and potential performance in electrochemical applications.
Quantitative Data Summary
The following table summarizes the key physical and electrochemical properties of this compound and Acetonitrile. It is important to note that while extensive data is available for acetonitrile, specific experimental values for several of this compound's electrochemical properties are not readily found in the surveyed literature. In such cases, qualitative comparisons based on the properties of similar long-chain nitrile solvents are provided.
| Property | This compound | Acetonitrile (ACN) | Significance in Electrochemistry |
| Molecular Formula | C₆H₁₁N | C₂H₃N | Influences molecular weight, size, and intermolecular forces. |
| Molecular Weight | 97.16 g/mol | 41.05 g/mol [1] | Affects density and viscosity. |
| Melting Point | 32.55 °C (305.7 K) | -46 °C[1] | Determines the lower limit of the liquid range; this compound can be a solid at room temperature. |
| Boiling Point | 106 °C | 82 °C[1] | Defines the upper limit of the liquid range; a higher boiling point indicates lower volatility. |
| Density | Data not available | 0.782 g/cm³ | Impacts mass transport and the preparation of solutions with specific concentrations. |
| Dielectric Constant (ε) | Data not available (Expected to be lower than ACN) | 37.5 (at 20°C) | A high dielectric constant facilitates the dissociation of electrolyte salts, leading to higher charge carrier concentration. |
| Viscosity (η) | Data not available (Expected to be higher than ACN) | 0.38 cP (at 15°C) | Lower viscosity promotes higher ionic mobility and, consequently, higher electrolyte conductivity. |
| Electrochemical Window | Data not available (Potentially wider cathodic stability) | ~5.7 V (-2.7 to +3.0 V vs. SCE) | Defines the potential range within which the solvent is stable and does not undergo oxidation or reduction. A wider window allows for the study of a broader range of redox processes. |
| Conductivity of Electrolyte | Generally, nitriles offer high ionic conductivity. | High, serves as a benchmark. | High ionic conductivity is crucial for minimizing ohmic drop (iR drop) and for high-power applications. |
Performance Comparison and Analysis
This compound: The presence of a bulky tert-butyl group and a longer alkyl chain compared to acetonitrile suggests several key differences in performance. General trends for nitrile solvents indicate that increasing the carbon chain length can enhance the reductive stability of the nitrile group. This could potentially lead to a wider cathodic window for this compound, which is advantageous for studying highly reductive species or for use in high-voltage lithium-ion batteries.
However, the increased molecular size and van der Waals forces are expected to result in a higher viscosity and a lower dielectric constant compared to acetonitrile. The higher viscosity would impede ion transport, likely leading to lower ionic conductivity for a given electrolyte concentration. A lower dielectric constant would also reduce the extent of salt dissociation. A significant practical consideration is its melting point of 32.55 °C, which means it is a solid at or slightly above standard room temperature, requiring heating for use as a liquid solvent.
Acetonitrile (ACN): As a well-established electrochemical solvent, acetonitrile offers a favorable combination of a high dielectric constant and low viscosity, which promotes high electrolyte conductivity. Its wide electrochemical window makes it suitable for a vast array of electrochemical investigations. The primary drawbacks of acetonitrile are its relatively low boiling point and high volatility, which can be problematic for long-term experiments or applications at elevated temperatures. The presence of trace amounts of water can significantly reduce its effective electrochemical window.
Experimental Protocols
Detailed methodologies for key electrochemical experiments are crucial for obtaining reliable and reproducible data. Below are standard protocols for cyclic voltammetry and conductivity measurements.
Cyclic Voltammetry (for Electrochemical Window Determination)
Objective: To determine the potential range over which the solvent-electrolyte system is electrochemically stable.
Methodology:
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in the nitrile solvent to be tested (e.g., acetonitrile). The solvent should be anhydrous for non-aqueous electrochemistry.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: A stable reference, such as a silver/silver ion (Ag/Ag⁺) or a saturated calomel (B162337) electrode (SCE), may be used. A quasi-reference electrode like a silver wire can also be employed.
-
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode) at a typical scan rate of 100 mV/s.
-
The electrochemical window is defined by the potentials at which a significant increase in the cathodic or anodic current is observed, indicating the reduction or oxidation of the solvent or electrolyte.
-
References
A Comparative Analysis of Nitrile Solvents in Organic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of an organic reaction. Nitrile solvents, characterized by the presence of a cyano (-C≡N) group, are a versatile class of polar aprotic solvents widely employed in organic synthesis. This guide provides a comparative analysis of common nitrile solvents—acetonitrile (B52724), propionitrile, butyronitrile, and benzonitrile (B105546)—evaluating their performance in key organic reactions and introducing a sustainable alternative.
This analysis is supported by a compilation of their physicochemical properties, experimental data from representative organic reactions, and detailed experimental protocols.
Physicochemical Properties of Nitrile Solvents
The efficacy of a solvent in a particular reaction is intrinsically linked to its physical and chemical properties. Properties such as boiling point, dielectric constant, dipole moment, and viscosity play crucial roles in reaction kinetics, solubility of reactants, and stabilization of intermediates. A summary of these key properties for acetonitrile, propionitrile, butyronitrile, and benzonitrile is presented below.
| Property | Acetonitrile (CH₃CN) | Propionitrile (C₂H₅CN) | Butyronitrile (C₃H₇CN) | Benzonitrile (C₆H₅CN) |
| Molar Mass ( g/mol ) | 41.05 | 55.08 | 69.11 | 103.12 |
| Boiling Point (°C) | 81.6 | 97.4 | 118 | 191 |
| Melting Point (°C) | -45.7 | -92 | -112.6 | -13 |
| Density (g/mL at 20°C) | 0.786 | 0.782 | 0.794 | 1.01 |
| Dielectric Constant (ε at 20°C) | 37.5 | 27.2 | 20.7 | 25.2 |
| Dipole Moment (D) | 3.92 | 4.08 | 4.07 | 4.18 |
| Viscosity (cP at 20°C) | 0.369 | 0.41 | 0.52 | 1.24 |
| Solubility in Water | Miscible | 10 g/100 mL | 3 g/100 mL | Slightly soluble |
Performance in Key Organic Reactions
The choice of a nitrile solvent can have a profound impact on the yield, reaction rate, and selectivity of an organic reaction. Below is a comparative look at their performance in three widely used reaction types: SN2 reactions, Diels-Alder reactions, and Heck coupling reactions.
Nucleophilic Substitution (SN2) Reactions
Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile while leaving the anion relatively "naked" and more reactive.
| Solvent | Relative Rate (qualitative) | Yield (%) - Benzyl (B1604629) Azide (B81097) Synthesis[1][2] | Comments |
| Acetonitrile | Fast | ~90 | Commonly used, good balance of properties. |
| Propionitrile | Moderate | Not widely reported | Higher boiling point can be advantageous for reactions requiring elevated temperatures. |
| Butyronitrile | Slower | Not widely reported | Increased steric bulk and lower polarity compared to acetonitrile can slow down the reaction. |
| Benzonitrile | Slowest | Not widely reported | High boiling point is suitable for high-temperature reactions, but its bulkiness can hinder the approach of the nucleophile. |
Diels-Alder Reactions
The Diels-Alder reaction, a concerted [4+2] cycloaddition, is influenced by solvent polarity. While nitrile solvents are not the most common choice for this reaction, their polarity can affect the reaction rate and selectivity.
| Solvent | Effect on Rate (qualitative) | endo/exo Selectivity | Comments |
| Acetonitrile | Moderate acceleration | Can influence selectivity | Polarity can stabilize the polar transition state.[3] |
| Propionitrile | Similar to Acetonitrile | Likely similar to acetonitrile | |
| Butyronitrile | Less pronounced effect | May show slight variations | Lower polarity may lead to a smaller rate enhancement. |
| Benzonitrile | Variable | Can be influenced by aromatic stacking interactions | Aromatic nature of the solvent can interact with the reactants. |
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that is sensitive to the solvent used. Polar aprotic solvents are often employed to facilitate the dissolution of the catalyst and reactants.
| Solvent | Yield (%) - Iodobenzene (B50100) and Styrene[4][5] | Reaction Time (h) | Comments |
| Acetonitrile | 70-85 | 12-24 | A common and effective solvent for Heck reactions. |
| Propionitrile | Not widely reported | Not widely reported | |
| Butyronitrile | Not widely reported | Not widely reported | |
| Benzonitrile | Not widely reported | Not widely reported | High boiling point could be beneficial for less reactive substrates. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the aforementioned reactions.
Protocol 1: SN2 Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide from benzyl bromide and sodium azide, a classic SN2 reaction.[1][2]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Acetonitrile (or other nitrile solvent)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 equivalents) in the chosen nitrile solvent.
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude benzyl azide. Purify by column chromatography if necessary.
Protocol 2: Diels-Alder Reaction of Cyclopentadiene (B3395910) and Methyl Acrylate (B77674)
This protocol outlines the [4+2] cycloaddition between cyclopentadiene and methyl acrylate.[6][7]
Materials:
-
Methyl acrylate
-
Nitrile solvent (e.g., Acetonitrile)
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.
-
In a sealed tube, dissolve methyl acrylate (1.0 equivalent) and a small amount of hydroquinone in the chosen nitrile solvent.
-
Add freshly distilled cyclopentadiene (1.2 equivalents) to the solution.
-
Seal the tube and heat the reaction mixture at an appropriate temperature (e.g., 50-100 °C). Monitor the reaction by GC-MS or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 3: Heck Coupling of Iodobenzene and Styrene (B11656)
This protocol details the palladium-catalyzed coupling of iodobenzene and styrene.[4][8]
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
Nitrile solvent (e.g., Acetonitrile)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%), the chosen nitrile solvent, and triethylamine (1.5 equivalents).
-
Add iodobenzene (1.0 equivalent) and styrene (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Green Chemistry and Sustainable Alternatives
In recent years, the principles of green chemistry have encouraged the use of more environmentally benign solvents.[9][10][11][12][13][14][15][16] While acetonitrile is widely used, its production is tied to the manufacturing of acrylonitrile, and it is considered a hazardous substance.[17] A promising bio-based alternative is Cyrene™ (dihydrolevoglucosenone).[18][19][20][21][22]
Cyrene™: A Bio-based Alternative
Cyrene is a dipolar aprotic solvent derived from cellulose.[18][20][21] It is biodegradable and has a more favorable safety profile compared to many traditional polar aprotic solvents.[18][20][21]
Physicochemical Properties of Cyrene™
| Property | Cyrene™ (C₆H₈O₃) |
| Molar Mass ( g/mol ) | 128.13 |
| Boiling Point (°C) | 227 |
| Melting Point (°C) | - |
| Density (g/mL at 20°C) | 1.25 |
| Solubility in Water | Miscible |
While direct comparative data in the aforementioned organic reactions is still emerging, Cyrene has shown promise as a replacement for solvents like NMP and DMF in various transformations, suggesting its potential as a greener alternative to nitrile solvents in certain applications.[18]
Visualizing Workflows and Relationships
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing the organic reactions discussed in this guide.
Solvent Selection Logic
The choice of a nitrile solvent is a multi-faceted decision. The following diagram outlines the key considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sustainability of green solvents – review and perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials | MDPI [mdpi.com]
- 19. Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Navigating Purity Validation: A Comparative Guide to NMR Spectroscopy for 3,3-Dimethylbutanenitrile
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical, non-negotiable aspect of the workflow. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 3,3-Dimethylbutanenitrile, a key building block in various synthetic applications. We present detailed experimental protocols and supporting data to facilitate an informed choice of methodology.
The structural integrity and purity of starting materials like this compound directly impact the yield, safety, and efficacy of the final products. While various analytical methods exist for purity determination, Quantitative NMR (qNMR) has emerged as a powerful and precise tool, offering distinct advantages over traditional chromatographic techniques.
The Power of Quantitative NMR (qNMR) in Purity Assessment
Quantitative ¹H NMR spectroscopy provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself. The principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of protons giving rise to that signal. By comparing the integral of a known, certified internal standard to the signals of the target compound, a highly accurate purity value can be determined.
Experimental Protocol for qNMR Purity Determination of this compound
A robust qNMR experiment requires careful sample preparation and parameter optimization to ensure accurate and reproducible results.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the certified internal standard and add it to the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integrals).
-
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum with accurate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
-
Visualizing the Workflow
The logical flow of the qNMR purity validation process can be visualized as follows:
Caption: Workflow for qNMR Purity Validation of this compound.
Expected NMR Spectral Data for this compound
Based on the structure of this compound, the following signals are expected in the ¹H and ¹³C NMR spectra.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~ 2.2 - 2.4 | Singlet | 2H | -CH₂-CN |
| Signal 2 | ~ 1.1 - 1.3 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Signal 1 | ~ 120 - 125 | -CN |
| Signal 2 | ~ 30 - 35 | -C(CH₃)₃ |
| Signal 3 | ~ 25 - 30 | -CH₂-CN |
| Signal 4 | ~ 25 - 30 | -C(CH₃)₃ |
Identifying Potential Impurities
A thorough purity analysis requires the identification of potential impurities that may be present from the synthesis or degradation of this compound. Common synthetic routes may introduce unreacted starting materials or byproducts.
| Potential Impurity | Structure | Expected ¹H NMR Signals (ppm) |
| tert-Butanol | (CH₃)₃COH | Singlet around 1.2-1.3 ppm for -C(CH₃)₃ and a broad singlet for -OH |
| 3,3-Dimethyl-1-butanol | (CH₃)₃CCH₂CH₂OH | Multiple signals for the different CH₂ and CH₃ groups. |
| Residual Solvents | Varies (e.g., Diethyl ether, Toluene) | Characteristic signals for the specific solvent. |
Comparison with Alternative Purity Determination Methods
While qNMR offers significant advantages, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also commonly employed for purity analysis.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Separation based on differential partitioning between a mobile and stationary phase. |
| Quantitation | Absolute, using an internal standard. | Relative, typically requires a calibration curve with a reference standard of the analyte. | Relative, typically requires a calibration curve with a reference standard of the analyte. |
| Sample Throughput | Moderate. | High. | High. |
| Destructive Analysis | No, the sample can be recovered. | Yes. | Yes. |
| Structural Information | Provides detailed structural information of the analyte and impurities. | Provides mass-to-charge ratio, aiding in identification. | Limited structural information without a hyphenated detector (e.g., MS). |
| Sensitivity | Generally lower than chromatographic methods. | High, especially for volatile impurities. | High, particularly with UV or other sensitive detectors. |
Logical Relationship of Analytical Techniques
The selection of an analytical technique is often guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the definitive purity assessment of this compound, Quantitative NMR (qNMR) spectroscopy stands out as a superior method due to its ability to provide an absolute, accurate, and direct measure of purity without the need for a specific reference standard of the analyte. While GC-MS and HPLC are valuable for high-throughput screening and routine quality control, qNMR offers the added benefit of structural confirmation of both the main component and any impurities present. The non-destructive nature of the technique also allows for sample recovery, which is particularly advantageous when dealing with valuable or limited quantities of material. By employing the detailed protocols and understanding the comparative strengths of each method outlined in this guide, researchers can confidently validate the purity of this compound, ensuring the integrity and success of their scientific endeavors.
Comparison of different synthetic routes to 3,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 3,3-Dimethylbutanenitrile (also known as tert-butylacetonitrile), a valuable building block in organic synthesis. The selection of an appropriate synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in research and development. This document presents a detailed analysis of two common methods: nucleophilic substitution of a neopentyl halide and dehydration of 3,3-dimethylbutanamide (B1266541), supported by experimental data and protocols.
Comparison of Synthetic Routes
The choice between the nucleophilic substitution and amide dehydration routes for synthesizing this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for each method to facilitate an informed decision.
| Parameter | Nucleophilic Substitution | Dehydration of Amide |
| Starting Material | 1-Chloro-3,3-dimethylbutane | 3,3-Dimethylbutanamide |
| Reagents | Sodium Cyanide, Dimethyl Sulfoxide (B87167) (DMSO) | Phosphorus Pentoxide (P₂O₅) |
| Reaction Temperature | 120-140°C | 200-220°C |
| Reaction Time | 4 hours | 1-2 hours (under reduced pressure) |
| Reported Yield | ~94% (analogous primary halide)[1] | 69-86% (analogous primary amide)[2] |
| Key Advantages | High yield, avoids rearrangement of the neopentyl group.[1] | Relatively short reaction time. |
| Key Disadvantages | Use of highly toxic sodium cyanide, high reaction temperature. | High temperature, use of a strong dehydrating agent. |
Experimental Protocols
The following are detailed experimental protocols for the two synthetic routes to this compound.
Route 1: Nucleophilic Substitution of 1-Chloro-3,3-dimethylbutane
This method, adapted from the work of Friedman and Shechter, utilizes the displacement of a halide with cyanide in a polar aprotic solvent, which has been shown to be effective for neopentyl-type substrates without rearrangement.[1]
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of sodium cyanide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is prepared.
-
Addition of Substrate: 1-Chloro-3,3-dimethylbutane (1.0 equivalent) is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is heated to 120-140°C and maintained at this temperature for 4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
Route 2: Dehydration of 3,3-Dimethylbutanamide
This protocol is based on a general and well-established method for the dehydration of primary amides to nitriles using a strong dehydrating agent like phosphorus pentoxide.[2]
Experimental Procedure:
-
Mixing of Reagents: In a dry round-bottom flask, finely powdered and dry 3,3-dimethylbutanamide (1.0 equivalent) is thoroughly mixed with phosphorus pentoxide (1.05 equivalents).
-
Reaction Setup: The flask is fitted with a distillation apparatus.
-
Reaction and Distillation: The mixture is heated in an oil bath at 200-220°C. The this compound product distills as it is formed. To expedite the process, the distillation can be performed under reduced pressure, shortening the reaction time to 1-2 hours.[2]
-
Purification: The collected distillate is redistilled to obtain pure this compound.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for selecting a synthetic route for this compound based on experimental considerations.
Caption: Workflow for selecting a synthetic route.
This guide provides a foundational comparison to aid researchers in selecting the most suitable method for the synthesis of this compound for their specific laboratory or developmental needs. The choice of route will ultimately be a trade-off between factors such as yield, reaction time, temperature, and the handling of hazardous reagents.
References
Comparative Guide to Alternatives for 3,3-Dimethylbutanenitrile in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is paramount to the success of their projects. 3,3-Dimethylbutanenitrile, a branched-chain aliphatic nitrile, serves as a versatile intermediate in various synthetic applications. However, exploring alternative compounds can offer advantages in terms of reactivity, physicochemical properties, and metabolic stability. This guide provides an objective comparison of this compound with viable alternatives—Pivalonitrile, Isovaleronitrile (B1219994), and tert-Butyl Isocyanide—supported by available experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary alternatives to this compound: Pivalonitrile (an isomer), Isovaleronitrile (a structural analog), and tert-Butyl Isocyanide (a functional group isomer). The comparison focuses on their physicochemical properties, reactivity in key chemical transformations, and their relevance in drug discovery and development, particularly concerning metabolic stability and protein-ligand interactions. While direct comparative quantitative data is sparse, this guide synthesizes available information to highlight the distinct characteristics and potential applications of each compound.
Physicochemical Properties
The selection of a synthetic building block is often guided by its physical properties, which influence reaction conditions, solubility, and formulation. The following table summarizes the key physicochemical properties of this compound and its alternatives.
| Property | This compound | Pivalonitrile (tert-Butyl Cyanide) | Isovaleronitrile | tert-Butyl Isocyanide |
| CAS Number | 3302-16-7[1] | 630-18-2[2][3] | 625-28-5 | 7188-38-7 |
| Molecular Formula | C₆H₁₁N[1] | C₅H₉N[2][3] | C₅H₉N | C₅H₉N |
| Molecular Weight ( g/mol ) | 97.16[1] | 83.13[2][3] | 83.13 | 83.13 |
| Boiling Point (°C) | 147-149 | 105-106[2] | 128-130 | 91 |
| Melting Point (°C) | -34 | 15-16[2] | -101.5 | - |
| Density (g/mL at 25°C) | 0.779 | 0.752[2] | 0.795 | 0.735 |
| Appearance | Colorless liquid[4] | Colorless liquid[2] | Colorless to pale yellow liquid | Colorless liquid |
Reactivity and Synthetic Applications
The choice between these compounds often depends on the desired chemical transformation. While nitriles and isocyanides are related, their reactivity profiles are distinct.
Nitrile Hydrolysis
A common application of aliphatic nitriles is their hydrolysis to carboxylic acids. This transformation is typically carried out under acidic or basic conditions.
Experimental Protocol: Acidic Hydrolysis of a Nitrile
-
Reaction Setup: The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid (HCl).[5][6]
-
Reaction: The nitrile is hydrolyzed first to an amide, and then to the corresponding carboxylic acid and an ammonium (B1175870) salt.[6] For example, the hydrolysis of a nitrile with HCl and water yields the carboxylic acid and ammonium chloride.[5]
-
Work-up: Upon completion, the reaction mixture is cooled. The carboxylic acid can be isolated by extraction with an organic solvent. Further purification can be achieved by recrystallization or distillation.
Multicomponent Reactions: The Utility of Isocyanides
tert-Butyl isocyanide stands out due to its unique reactivity in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are highly valuable for generating molecular diversity in drug discovery.[7][8] Nitriles do not participate in these reactions in the same manner.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide.[9]
-
Performance Comparison: Studies have shown that the choice of isocyanide can impact the yield of the Passerini reaction. For instance, in a specific reaction, cyclohexyl isocyanide resulted in a 91% yield, whereas tert-butyl isocyanide and tert-octyl isocyanide did not yield the corresponding product, suggesting that the steric bulk of the isocyanide is a critical factor.[10] However, other studies have successfully employed tert-butyl isocyanide in Passerini reactions with moderate to good yields (25-79%), depending on the other reactants.[11]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for synthesizing peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12]
-
Performance Comparison: The reactivity in Ugi reactions is also influenced by the nature of the isocyanide. Aromatic isocyanides have been reported to be less reactive than their aliphatic counterparts in some cases.[13]
The following diagram illustrates a generalized workflow for an Ugi four-component reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 3. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pivalonitrile | Alzchem Group [alzchem.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. lcms.cz [lcms.cz]
- 7. nbinno.com [nbinno.com]
- 8. tert-Butyl isocyanide - Enamine [enamine.net]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Cross-Validation of Experimental Results: A Comparative Guide to 3,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,3-Dimethylbutanenitrile, a key intermediate in organic synthesis, with alternative nitriles. The following sections detail experimental protocols, present comparative performance data, and illustrate relevant chemical pathways to support the cross-validation of experimental results in research and development.
Physicochemical Properties and Spectroscopic Data
This compound, also known as tert-butylacetonitrile, is a colorless liquid at room temperature.[1] Its branched alkyl structure, featuring a sterically demanding tert-butyl group, significantly influences its reactivity compared to linear or less hindered nitriles. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N | [2] |
| Molecular Weight | 97.16 g/mol | [2] |
| CAS Number | 3302-16-7 | [2] |
| Boiling Point | 148-150 °C | |
| Density | 0.79 g/mL at 25 °C | |
| Synonyms | tert-Butylacetonitrile, Neopentyl cyanide | [2] |
Spectroscopic Data:
While a publicly available, comprehensive spectral database for this compound is limited, the expected characteristic spectroscopic features are as follows:
-
¹H NMR: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, and a singlet for the two protons of the methylene (B1212753) group adjacent to the nitrile.
-
¹³C NMR: Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, and the carbon of the nitrile group.
-
IR Spectroscopy: A characteristic sharp absorption band for the C≡N stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable neopentyl halide with a cyanide salt. The following protocol is a representative method.
Reaction:
Materials:
-
Neopentyl chloride (1-chloro-3,3-dimethylbutane)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Slowly add neopentyl chloride (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Expected Yield: 60-70%
Comparative Performance in Chemical Reactions
The steric hindrance imparted by the neopentyl group in this compound significantly affects its reactivity in comparison to less bulky nitriles such as acetonitrile (B52724) (CH₃CN) and pivalonitrile ((CH₃)₃CCN).
Acid-Catalyzed Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. The rate of this reaction is influenced by both electronic and steric factors.
General Reaction:
| Nitrile | Relative Rate of Hydrolysis | Steric Hindrance | Electronic Effect |
| Acetonitrile (CH₃CN) | High | Low | Weakly electron-donating methyl group |
| This compound | Moderate to Low | High (Neopentyl group) | Electron-donating tert-butyl group |
| Pivalonitrile ((CH₃)₃CCN) | Very Low | Very High (tert-butyl group directly attached to CN) | Electron-donating tert-butyl group |
The bulky neopentyl group in this compound shields the electrophilic carbon of the nitrile group from the approach of water molecules, thereby slowing down the rate of hydrolysis compared to acetonitrile. However, it is generally more reactive than pivalonitrile, where the steric hindrance is even more pronounced due to the direct attachment of the tert-butyl group to the nitrile functionality.
Reduction to Primary Amines
The reduction of nitriles to primary amines is a common synthetic procedure, often carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).
General Reaction:
| Nitrile | Typical Yield (%) | Reaction Conditions |
| Acetonitrile (CH₃CN) | > 90% | Standard |
| This compound | 80-90% | Potentially longer reaction times or higher temperatures may be required |
| Pivalonitrile ((CH₃)₃CCN) | 70-80% | Often requires more forcing conditions |
While the reduction of this compound to 3,3-dimethylbutanamine proceeds in good yield, the steric bulk may necessitate slightly more forcing conditions (e.g., prolonged reaction time or higher temperature) to achieve complete conversion compared to the reduction of acetonitrile. The yields are generally comparable to or slightly better than those obtained with the more sterically hindered pivalonitrile.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.
References
A Comparative Guide to the Coordinating Properties of Alkyl Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordinating properties of alkyl nitriles, a class of versatile ligands crucial in coordination chemistry and relevant to various fields, including drug development. By examining key experimental data, this document aims to offer an objective comparison of how different alkyl nitriles interact with metal centers. The information presented is supported by established experimental protocols and visualized through a logical workflow diagram.
Introduction to the Coordinating Properties of Alkyl Nitriles
Alkyl nitriles (R-C≡N) are organic compounds characterized by a cyano group. The lone pair of electrons on the nitrogen atom allows these molecules to act as effective ligands, forming coordination complexes with a wide range of metal ions.[1][2] The strength and nature of this coordination are influenced by both the steric and electronic properties of the alkyl group (R) and the identity of the metal center. Understanding these properties is essential for applications such as catalysis, materials science, and the design of metal-containing therapeutic agents.
The coordination of a nitrile to a metal center is primarily a σ-donation from the nitrogen lone pair to an empty orbital on the metal.[1] However, the possibility of π-back-donation from the metal's d-orbitals to the π* orbitals of the C≡N bond also plays a significant role, particularly with electron-rich metals.[1] This back-donation can influence the C≡N bond strength and, consequently, its vibrational frequency, which is a key parameter in spectroscopic characterization.
Comparative Data on Coordinating Properties
The coordinating properties of alkyl nitriles can be quantitatively assessed through various experimental techniques. Infrared (IR) spectroscopy provides information on the C≡N stretching frequency (ν(C≡N)), which is sensitive to the coordination environment.[3][4] X-ray crystallography offers precise measurements of bond lengths and angles within the coordination complex. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the electronic environment of the nitrile ligand upon coordination.[5][6]
Below is a summary of representative data for different alkyl nitrile ligands coordinated to various metal centers.
| Alkyl Nitrile Ligand | Metal Complex Example | ν(C≡N) of Free Ligand (cm⁻¹) | ν(C≡N) of Coordinated Ligand (cm⁻¹) | Δν(C≡N) (cm⁻¹) | Metal-Nitrogen Bond Length (Å) | Reference |
| Acetonitrile (CH₃CN) | [Fe(DMPE)₂(NCCH₃)₂]²⁺ | ~2254 | ~2280 | +26 | 1.917(5) | [1] |
| Acetonitrile (CH₃CN) | Os←NCCH₃ | ~2254 | - | - | - | [7] |
| Pivalonitrile ((CH₃)₃CCN) | [Fe₂Cp₂(CO)₂(µ-CO){µ-CN(Me)(Cy)}(NC-tBu)]⁺ | ~2230 | 2278 | +48 | - | [1] |
| Benzonitrile (C₆H₅CN) | [Fe(DMPE)₂(NCPh)₂]²⁺ | ~2229 | ~2250 | +21 | 1.917(5) | [1] |
| 4-Fluorobenzonitrile | [Fe₂Cp₂(CO)₂(µ-CO){µ-CN(Me)(Cy)}(NC-C₆H₄F)]⁺ | ~2231 | 2261 | +30 | - | [1] |
| 4-Nitrobenzonitrile | [Fe₂Cp₂(CO)₂(µ-CO){µ-CN(Me)(Cy)}(NC-C₆H₄NO₂)]⁺ | ~2232 | 2230 | -2 | - | [1] |
Note: The change in vibrational frequency (Δν(C≡N)) upon coordination is a key indicator of the nature of the metal-ligand bond. An increase in frequency (a blue shift) is generally attributed to the strengthening of the C≡N bond due to the σ-donation to the metal, which removes electron density from an antibonding orbital of the nitrile.[8][9] A decrease in frequency (a red shift) can suggest the presence of significant π-back-donation from the metal to the π* orbitals of the nitrile, which weakens the C≡N bond.[1]
Experimental Workflow and Methodologies
The comparative study of the coordinating properties of alkyl nitriles follows a systematic workflow, from the synthesis of the coordination complexes to their detailed characterization.
The synthesis of alkyl nitrile coordination complexes typically involves the reaction of a metal salt or a metal complex precursor with the desired alkyl nitrile, which often serves as both the ligand and the solvent.
General Protocol:
-
Reactant Preparation: A solution of the metal precursor (e.g., a metal halide or triflate) is prepared in a suitable dry solvent.
-
Ligand Addition: The alkyl nitrile is added to the solution, often in excess. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.
-
Reaction Conditions: The reaction may be carried out at room temperature or require heating (reflux) to facilitate the coordination. Reaction times can vary from a few hours to several days.[10][11]
-
Isolation and Purification: The resulting complex can be isolated by precipitation, often by the addition of a non-coordinating solvent, or by removal of the volatile components under vacuum. Purification is typically achieved by recrystallization from a suitable solvent system.[12]
IR spectroscopy is a fundamental technique for probing the C≡N bond in alkyl nitrile complexes.[13]
Experimental Protocol:
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or as a mull (e.g., Nujol). Solution-phase spectra are recorded using an appropriate IR-transparent solvent (e.g., dichloromethane (B109758) or chloroform) in a liquid cell.
-
Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹), with particular attention to the region where the C≡N stretching vibration occurs (around 2200-2300 cm⁻¹).[3][5]
-
Data Analysis: The position of the ν(C≡N) band for the coordinated nitrile is compared to that of the free nitrile to determine the shift (Δν).
¹H and ¹³C NMR spectroscopy are used to characterize the overall structure of the complex and to observe changes in the electronic environment of the alkyl group upon coordination.
Experimental Protocol:
-
Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts of the protons and carbons in the alkyl group of the coordinated nitrile are compared to those of the free ligand. Changes in chemical shifts can provide information about the electron-donating or -withdrawing effects of the metal center. The nitrile carbon itself can be observed in the ¹³C NMR spectrum, typically in the range of 115-120 ppm.[5][14]
Single-crystal X-ray crystallography provides the most definitive structural information for coordination complexes.[15][16]
Experimental Protocol:
-
Crystal Growth: Single crystals of the complex suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, providing the precise positions of all atoms in the unit cell. This allows for the accurate determination of bond lengths (e.g., the metal-nitrogen bond) and angles.
Conclusion
The coordinating properties of alkyl nitriles are a rich area of study with significant implications for various chemical disciplines. The combination of spectroscopic and crystallographic techniques provides a powerful toolkit for elucidating the nature of the metal-nitrile bond. The data presented in this guide highlight the sensitivity of the C≡N bond to the electronic environment of the metal center and the nature of the alkyl substituent. A thorough understanding of these relationships is paramount for the rational design of new catalysts, functional materials, and metallodrugs. Future research will likely focus on expanding the library of characterized alkyl nitrile complexes and correlating their structural and electronic properties with their reactivity and function.
References
- 1. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dsc.duq.edu [dsc.duq.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 11. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 12. cris.unibo.it [cris.unibo.it]
- 13. proprep.com [proprep.com]
- 14. fiveable.me [fiveable.me]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
Performance comparison of 3,3-Dimethylbutanenitrile in different reaction types
For researchers, scientists, and professionals in drug development, the choice of a nitrile building block can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comprehensive performance comparison of 3,3-dimethylbutanenitrile, a sterically hindered aliphatic nitrile, against other common nitriles in three fundamental reaction types: hydrolysis, reduction, and cycloaddition. The data presented is supported by experimental findings to aid in the selection of the most appropriate reagent for your synthetic needs.
Executive Summary
This compound, also known as tert-butylacetonitrile, possesses a bulky tert-butyl group adjacent to the cyano functionality. This steric hindrance plays a crucial role in its reactivity, often leading to different outcomes compared to less hindered nitriles like acetonitrile, benzonitrile, and its close structural analog, pivalonitrile. This guide will delve into a comparative analysis of its performance in hydrolysis, reduction, and [3+2] cycloaddition reactions, providing quantitative data where available and detailed experimental protocols.
Hydrolysis: The Impact of Steric Hindrance on Reaction Rates
The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis. The reaction typically proceeds under acidic or basic conditions. The steric bulk of the tert-butyl group in this compound is expected to influence the rate of hydrolysis by impeding the approach of nucleophiles to the electrophilic carbon of the nitrile group.
Comparative Data for Nitrile Hydrolysis
| Nitrile | Structure | Relative Rate of Hydrolysis (Predicted) | Key Influencing Factor(s) |
| Acetonitrile | CH₃CN | Fast | Low steric hindrance. |
| Benzonitrile | C₆H₅CN | Moderate | Electronic effects of the phenyl ring. |
| Pivalonitrile | (CH₃)₃CCN | Slow | High steric hindrance from the tert-butyl group directly attached to the cyano carbon. |
| This compound | (CH₃)₃CCH₂CN | Moderate to Slow | Significant steric hindrance from the tert-butyl group, though slightly offset by the methylene (B1212753) spacer. |
This table is a qualitative prediction based on established principles of organic reactivity, as direct comparative kinetic studies are not extensively published.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Sterically Hindered Nitrile (General Procedure)
This protocol describes a general method for the acid-catalyzed hydrolysis of a sterically hindered nitrile to the corresponding carboxylic acid.
Materials:
-
Sterically hindered nitrile (e.g., this compound or pivalonitrile)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Reflux apparatus
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq.), concentrated acid (e.g., 6-12 M HCl, 5-10 eq.), and water.
-
Heat the mixture to reflux and maintain for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or distillation as needed.
Caption: General workflow for acid-catalyzed nitrile hydrolysis.
Reduction: Navigating Steric Crowding for Amine Synthesis
The reduction of nitriles to primary amines is a vital transformation, with reagents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being common methods. The steric hindrance in this compound can affect the efficiency of these reductions.
Comparative Data for Nitrile Reduction
Direct comparative studies detailing the yields and reaction times for the reduction of this compound versus other nitriles under identical conditions are scarce. However, it is known that steric hindrance can impact the rate of catalytic hydrogenation. For hydride reductions, while LiAlH₄ is a powerful reducing agent capable of reducing most nitriles, highly hindered nitriles might require longer reaction times or higher temperatures.
| Nitrile | Reducing Agent | Product | Yield | Observations |
| Acetonitrile | LiAlH₄ | Ethylamine | High | Generally proceeds smoothly. |
| Benzonitrile | Raney Ni, H₂ | Benzylamine | High | A standard transformation. |
| Pivalonitrile | LiAlH₄ | Neopentylamine | Moderate to High | May require more forcing conditions due to steric hindrance. |
| This compound | LiAlH₄ | 3,3-Dimethyl-1-butanamine | Expected to be Moderate to High | The methylene spacer may slightly alleviate steric hindrance compared to pivalonitrile. |
| This compound | Raney Ni, H₂ | 3,3-Dimethyl-1-butanamine | Good | Catalyst choice is critical to avoid side reactions. [1] |
Yields are generalized from the literature and can vary significantly based on reaction conditions.
Experimental Protocol: Reduction of a Sterically Hindered Nitrile with LiAlH₄
This protocol provides a general procedure for the reduction of a sterically hindered nitrile to the corresponding primary amine using lithium aluminum hydride.[2][3]
Materials:
-
Sterically hindered nitrile (e.g., this compound)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Ice bath
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous potassium carbonate)
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked flask under a nitrogen atmosphere.
-
To the flask, add a suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the nitrile (1.0 eq.) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or GC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation.
Caption: Simplified workflow for nitrile reduction to a primary amine.
[3+2] Cycloaddition: A Tool for Heterocycle Synthesis
1,3-Dipolar cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings.[4] Nitriles can act as dipolarophiles in these reactions. The reactivity of the nitrile is influenced by both electronic and steric factors. The sterically demanding nature of this compound can be expected to decrease its reactivity as a dipolarophile.
Comparative Reactivity in [3+2] Cycloaddition
Direct quantitative comparisons of the reactivity of this compound in [3+2] cycloadditions are not widely reported. However, the general principles of these reactions suggest that sterically unencumbered and electronically activated nitriles are more reactive dipolarophiles.
| Nitrile | Dipole (Example) | Reactivity as Dipolarophile (Predicted) | Key Influencing Factor(s) |
| Acrylonitrile | Nitrile Oxide | High | Electron-withdrawing nature of the cyano group activates the double bond. |
| Benzonitrile | Azide | Moderate | Aromatic system can participate in the reaction. |
| Pivalonitrile | Nitrile Imine | Low | Severe steric hindrance around the nitrile group. |
| This compound | Nitrile Imine | Low to Moderate | Steric hindrance from the tert-butyl group is the primary factor limiting reactivity. |
This table provides a qualitative prediction based on general principles of cycloaddition reactions.
Experimental Protocol: [3+2] Cycloaddition of a Nitrile with a Nitrile Imine (General Procedure)
This protocol outlines a general method for the 1,3-dipolar cycloaddition between a nitrile and an in situ generated nitrile imine.
Materials:
-
Hydrazonoyl halide (nitrile imine precursor)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Nitrile (e.g., this compound, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Filtration setup
-
Rotary evaporator
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the hydrazonoyl halide (1.0 eq.) in the nitrile (which can act as both reactant and solvent) or in a mixture of the nitrile and an anhydrous solvent.
-
Add triethylamine (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the triethylammonium (B8662869) halide salt that has precipitated.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired triazole derivative.
Caption: Logical flow of a [3+2] cycloaddition to form a triazole.
Conclusion
This compound presents a unique reactivity profile primarily governed by the steric influence of its tert-butyl group. While this steric bulk can hinder its participation in reactions like hydrolysis and cycloaddition, making it a less reactive substrate compared to smaller nitriles, it can also offer advantages in terms of selectivity in certain transformations. In reduction reactions, it can be effectively converted to the corresponding primary amine, although reaction conditions may need to be optimized. The choice of this compound as a building block should therefore be made with careful consideration of the desired reaction outcome and the potential challenges and benefits conferred by its sterically demanding structure. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
Validating Theoretical Models with Experimental Data for 3,3-Dimethylbutanenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is paramount. This guide provides a detailed comparison of experimental spectroscopic data for 3,3-Dimethylbutanenitrile with theoretically predicted values, offering a framework for validating computational models.
This document summarizes key physicochemical and spectroscopic data for this compound, also known as tert-butylacetonitrile. By presenting experimental data alongside theoretical predictions, this guide aims to serve as a valuable resource for researchers working with nitrile-containing compounds, aiding in structural elucidation, analytical method development, and the validation of computational chemistry approaches.
Physicochemical Properties
A foundational aspect of molecular characterization involves the determination of basic physical properties. The following table summarizes the key experimental and computed physicochemical data for this compound.
| Property | Experimental Value | Theoretical/Computed Value |
| Molecular Formula | C₆H₁₁N | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol | 97.16 g/mol |
| Boiling Point | 106 °C | Not available |
| Melting Point | 32.55 °C (305.7 K) | Not available |
Spectroscopic Data Comparison
The core of this guide is the comparison of experimentally obtained spectroscopic data with theoretical predictions. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption.
Experimental Data (SDBS)
| Wavenumber (cm⁻¹) | Assignment |
| 2249 | C≡N stretch |
| 2960-2870 | C-H stretch (alkyl) |
| 1470, 1370 | C-H bend (alkyl) |
Theoretical Prediction (DFT)
| Wavenumber (cm⁻¹) | Assignment |
| ~2250 | C≡N stretch |
| ~2950-2850 | C-H stretch (alkyl) |
| ~1460, 1380 | C-H bend (alkyl) |
Experimental Protocol: Infrared Spectroscopy
The experimental infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A liquid film of this compound was placed between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr plates was subtracted to obtain the final spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Experimental Data (SDBS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.15 | s | 2H | -CH₂- |
| 1.05 | s | 9H | -C(CH₃)₃ |
Theoretical Prediction (DFT)
| Chemical Shift (ppm) | Assignment |
| ~2.2 | -CH₂- |
| ~1.1 | -C(CH₃)₃ |
¹³C NMR Spectroscopy
Experimental Data (SDBS)
| Chemical Shift (ppm) | Assignment |
| 123.5 | C≡N |
| 31.0 | -C (CH₃)₃ |
| 29.8 | -CH₂- |
| 27.2 | -C(C H₃)₃ |
Theoretical Prediction (DFT)
| Chemical Shift (ppm) | Assignment |
| ~124 | C≡N |
| ~32 | -C (CH₃)₃ |
| ~30 | -CH₂- |
| ~28 | -C(C H₃)₃ |
Experimental Protocol: NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For the ¹H NMR spectrum, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For the ¹³C NMR spectrum, the chemical shifts are also reported in ppm relative to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Experimental Data (SDBS)
| m/z | Relative Intensity | Proposed Fragment |
| 97 | 5 | [M]⁺ (Molecular Ion) |
| 82 | 100 | [M - CH₃]⁺ |
| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | 60 | [C₃H₅]⁺ |
Theoretical Prediction
While direct prediction of mass spectral fragmentation is complex and depends heavily on the ionization method and energy, the molecular ion peak at m/z 97 is expected. The fragmentation pattern is consistent with the loss of a methyl group to form a stable tertiary carbocation, and the formation of the highly stable tert-butyl cation.
Experimental Protocol: Mass Spectrometry
The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons (70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Model Validation
The process of validating a theoretical model with experimental data follows a structured workflow. This involves acquiring experimental data, performing theoretical calculations, and comparing the results to assess the accuracy of the computational model.
A Comparative Benchmarking Guide to Bulky Nitrile Compounds for Pharmaceutical and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Bulky nitrile compounds, characterized by significant steric hindrance around the cyano group, present unique reactivity profiles that can be leveraged for the construction of complex molecules. This guide provides an objective comparison of 3,3-Dimethylbutanenitrile against other prominent bulky nitriles: Pivalonitrile, Adamantane-1-carbonitrile, and 2,2,2-Triphenylacetonitrile. The comparative analysis is supported by physicochemical data, spectroscopic information, and established experimental protocols for key transformations.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these nitriles is crucial for their effective application in synthesis, influencing factors such as solubility, reaction kinetics, and purification strategies. The following table summarizes key properties for each compound.
| Property | This compound | Pivalonitrile | Adamantane-1-carbonitrile | 2,2,2-Triphenylacetonitrile |
| Molecular Formula | C₆H₁₁N | C₅H₉N | C₁₁H₁₅N | C₂₀H₁₅N |
| Molecular Weight | 97.16 g/mol | 83.13 g/mol [1] | 161.25 g/mol [2] | 269.34 g/mol |
| CAS Number | 3302-16-7 | 630-18-2[1] | 23074-42-2[2] | 6639-43-6[3] |
| Appearance | Colorless liquid | Colorless liquid[1] | White crystalline powder | White solid |
| Melting Point | Not available | 15 °C[4] | 193-196 °C | 127-130 °C |
| Boiling Point | 139-141 °C | 106 °C[4] | Not available | Not available |
| Solubility | Limited solubility in water, soluble in organic solvents. | Slightly miscible with water. | Insoluble in water, soluble in nonpolar organic solvents. | Insoluble in water, soluble in organic solvents. |
Spectroscopic Data Summary
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Below is a summary of the key spectroscopic features for the benchmarked nitriles.
Note on this compound: Specific, publicly available raw spectroscopic data for this compound is limited. The expected spectral characteristics are inferred based on its chemical structure and comparison with analogous compounds.
| Spectroscopic Technique | This compound (Predicted) | Pivalonitrile | Adamantane-1-carbonitrile | 2,2,2-Triphenylacetonitrile |
| ¹H NMR (CDCl₃) | Singlet (~1.0 ppm, 9H, C(CH₃)₃), Singlet (~2.2 ppm, 2H, CH₂) | Singlet (~1.2 ppm, 9H, C(CH₃)₃) | Multiplets (~1.7-2.1 ppm, 15H, adamantyl protons) | Multiplets (~7.2-7.5 ppm, 15H, aromatic protons) |
| ¹³C NMR (CDCl₃) | C(CH₃)₃ (~30 ppm), C(CH₃)₃ (~31 ppm), CH₂ (~25 ppm), CN (~120 ppm) | C(CH₃)₃ (~27 ppm), C(CH₃)₃ (~31 ppm), CN (~122 ppm) | Adamantyl carbons (~28, 36, 42 ppm), CN (~124 ppm) | Aromatic carbons (~128-138 ppm), Quaternary C (~60 ppm), CN (~118 ppm) |
| IR (cm⁻¹) | ~2245 (C≡N stretch), ~2960 (C-H stretch) | ~2235 (C≡N stretch)[5], ~2970 (C-H stretch) | ~2230 (C≡N stretch), ~2900 (C-H stretch) | ~2240 (C≡N stretch), ~3060 (aromatic C-H stretch) |
| Mass Spec (m/z) | M⁺ at 97, fragment at 82 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺) | M⁺ at 83, fragment at 68 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺)[6] | M⁺ at 161, fragment at 135 ([adamantyl]⁺)[7] | M⁺ at 269, fragment at 165 ([C(C₆H₅)₃]⁺)[3] |
Comparative Reactivity in Key Transformations
The steric bulk of these nitriles significantly influences their reactivity in common transformations such as hydrolysis and reduction.
Hydrolysis to Carboxylic Acids
The conversion of nitriles to carboxylic acids is a fundamental transformation. However, the steric hindrance in bulky nitriles can dramatically slow down the rate of hydrolysis.
General Trend: The rate of hydrolysis is expected to decrease with increasing steric bulk around the nitrile group. Therefore, the expected order of reactivity is: Pivalonitrile > this compound > Adamantane-1-carbonitrile > 2,2,2-Triphenylacetonitrile.
Forcing conditions, such as prolonged heating with strong acid or base, are often necessary to achieve complete hydrolysis of sterically hindered nitriles.[8]
Reduction to Primary Amines
The reduction of nitriles to primary amines is a crucial step in the synthesis of many pharmaceutical intermediates. The steric hindrance can also impact the efficiency of this transformation.
General Trend: Similar to hydrolysis, the rate of reduction is influenced by steric hindrance. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce most nitriles, bulkier substrates may require longer reaction times or higher temperatures. Catalytic hydrogenation is also a viable method, though catalyst choice and reaction conditions are critical to avoid the formation of secondary and tertiary amine byproducts.[9]
Experimental Protocols
Detailed methodologies for the key transformations discussed are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
General Protocol for Acid-Catalyzed Hydrolysis of a Bulky Nitrile
Materials:
-
Bulky nitrile (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)
-
Water
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the bulky nitrile in an excess of concentrated sulfuric acid or a mixture of concentrated hydrochloric acid and water.[8]
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate's steric hindrance and may range from several hours to days. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
General Protocol for Reduction of a Bulky Nitrile with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Bulky nitrile (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ under a nitrogen atmosphere.
-
Add anhydrous THF or diethyl ether to the flask to create a suspension of LiAlH₄.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the bulky nitrile in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction time will depend on the substrate and should be monitored by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the product by distillation or column chromatography as required.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a general workflow for nitrile transformations and the signaling pathway for catalyst-mediated hydrolysis.
Caption: General experimental workflow for nitrile transformations.
References
- 1. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Triphenylacetonitrile | C20H15N | CID 226057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylbutanenitrile: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,3-Dimethylbutanenitrile is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols and hazardous waste management principles.
Immediate Safety and Hazard Information
This compound is classified as a combustible, acutely toxic compound. Its primary hazards are associated with its toxicity if swallowed or in contact with skin, and it may cause respiratory irritation.[1][2] Like other nitrile compounds, its toxicity is linked to the potential metabolic release of cyanide.[3] Upon combustion, it can produce hazardous gases, including hydrogen cyanide and oxides of nitrogen.[1][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling of open containers should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁N | [1][4] |
| Molecular Weight | 97.16 g/mol | [1] |
| CAS Number | 3302-16-7 | [1] |
| Appearance | Colorless liquid or solid | [4][5] |
| Melting Point | 33 °C (91.4 °F) | [2] |
| Boiling Point | ~147 °C (297 °F) | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skin | [2] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as a hazardous waste stream. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent local and national regulations is mandatory.
Step 1: Hazardous Waste Determination
The first critical step is to determine the specific hazardous waste characteristics of the this compound waste.
-
Ignitability (EPA Waste Code D001): A liquid waste is considered ignitable if it has a flash point of less than 140 °F (60 °C).[6] While some safety data sheets for this compound list the flash point as "not applicable," its classification as "combustible" suggests caution. Given its boiling point, it is prudent to manage it as an ignitable liquid unless you have specific data proving otherwise.
-
Reactivity (EPA Waste Code D003): This characteristic applies to wastes that are unstable, react violently with water, or generate toxic gases like hydrogen cyanide when exposed to certain pH conditions.[6] While nitriles can release cyanide metabolically, they are not typically classified as reactive in this context unless they are mixed with incompatible materials that would cause a rapid release of HCN.[3]
-
Toxicity (EPA Waste Codes D004-D043): The toxicity of this compound is well-established.[2] If the waste contains contaminants that could leach into the environment, it may be classified as toxic.
-
Listed Wastes (F, K, P, and U lists): this compound is not explicitly found on the P or U lists of discarded commercial chemical products.[7][8]
Step 2: Proper Segregation and Containerization
-
Do Not Mix: Keep this compound waste separate from other waste streams, especially aqueous and acidic wastes, to prevent any potential reactions.
-
Use Compatible Containers: Collect the waste in a chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle) that is in good condition and has a tightly sealing screw-on cap.
-
Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Labeling
All hazardous waste containers must be properly labeled as soon as waste is first added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Ignitable")
-
The date on which waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from sources of ignition, and in a location with secondary containment to capture any potential leaks.
Step 5: Arrange for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with the full chemical name and any other relevant safety information.
Never dispose of this compound down the sink or in the regular trash.
Disposal Methodologies
The recommended and most common method for the final disposal of this compound is incineration .[9]
-
Experimental Protocol: Hazardous Waste Incineration
-
Objective: To thermally destroy the organic nitrile compound, converting it into less hazardous components such as carbon dioxide, water, and nitrogen gas.
-
Methodology: The waste is injected into a high-temperature incinerator (typically operating at temperatures exceeding 850°C). The incinerator must be equipped with secondary combustion chambers and air pollution control devices (e.g., scrubbers and afterburners) to neutralize acidic gases and destroy any potential formation of hydrogen cyanide (HCN) and nitrogen oxides (NOx) that can result from the combustion of nitrogen-containing compounds.[10] The operational parameters, including temperature, residence time, and oxygen levels, are carefully controlled to ensure complete destruction of the hazardous constituents.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 3,3-DIMETHYLBUTYRONITRILE | 3302-16-7 [chemicalbook.com]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. my.alfred.edu [my.alfred.edu]
- 7. actenviro.com [actenviro.com]
- 8. wku.edu [wku.edu]
- 9. download.basf.com [download.basf.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling 3,3-Dimethylbutanenitrile
Essential Safety and Handling Guide for 3,3-Dimethylbutanenitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁N[1] |
| Molecular Weight | 97.16 g/mol [1][2] |
| Appearance | Solid[1] |
| CAS Number | 3302-16-7[2] |
Hazard Identification and Classification
This compound is classified as a combustible, acute toxic substance. While comprehensive toxicological properties have not been fully investigated, it is known to pose the following hazards:
| Hazard | Classification |
| Acute Toxicity | Category 3[1] |
| Respiratory Irritation | May cause respiratory irritation[2] |
| Flammability | Combustible solid[1] |
Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] Handle with caution and assume it is hazardous.
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.
-
Work Surface: Prepare a designated work area. Use disposable, plastic-backed absorbent paper to cover the work surface to contain any potential spills.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 8-mil thickness for splash protection).[3] | Provides a barrier against brief contact with chemicals.[3] Nitrile gloves offer good chemical resistance for many laboratory chemicals.[4] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | For nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or in case of inadequate ventilation, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2] | Minimizes the risk of inhaling harmful vapors or dust. |
Handling Procedure
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh and transfer the solid chemical within the fume hood to prevent the release of dust.
-
Avoid creating dust.[2]
-
If making a solution, add the solid to the solvent slowly.
-
Keep containers tightly closed when not in use.
-
After handling, decontaminate all surfaces and equipment.
Post-Handling
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the exterior of the gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Prevent the spill from entering drains.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused product and contaminated disposables (gloves, absorbent paper, etc.), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain.[2] It must be disposed of as hazardous waste. Contact a licensed professional waste disposal service for proper disposal.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

